molecular formula C6H11ClN2O B13799835 Acetyl chloride,[(1-imino-2-methylpropyl)amino]-

Acetyl chloride,[(1-imino-2-methylpropyl)amino]-

Cat. No.: B13799835
M. Wt: 162.62 g/mol
InChI Key: LDDVKNXSWMRQND-UHFFFAOYSA-N
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Description

Acetyl chloride,[(1-imino-2-methylpropyl)amino]- is a useful research compound. Its molecular formula is C6H11ClN2O and its molecular weight is 162.62 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H11ClN2O

Molecular Weight

162.62 g/mol

IUPAC Name

2-[(1-amino-2-methylpropylidene)amino]acetyl chloride

InChI

InChI=1S/C6H11ClN2O/c1-4(2)6(8)9-3-5(7)10/h4H,3H2,1-2H3,(H2,8,9)

InChI Key

LDDVKNXSWMRQND-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=NCC(=O)Cl)N

Origin of Product

United States

Foundational & Exploratory

Preamble: On the Nature of "Acetyl chloride, [(1-imino-2-methylpropyl)amino]-"

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemistry of N-Acylated Imines: A Case Study on the Hypothetical Molecule "Acetyl chloride, [(1-imino-2-methylpropyl)amino]-"

For researchers embarking on novel synthetic pathways, the exploration of unique chemical structures is paramount. The query for "Acetyl chloride, [(1-imino-2-methylpropyl)amino]-" points towards a fascinating, yet highly reactive, molecular architecture. It is crucial to establish at the outset that this specific compound is not found in established chemical databases as a stable, isolable entity. The proposed structure represents an N-acylated imine, a class of compounds that are generally not stable and exist as transient, highly electrophilic intermediates known as N-acyliminium ions .[1][2]

This guide, therefore, deviates from a standard monograph on a stable compound. Instead, it offers a deeper, more practical exploration of the underlying chemistry for professionals in drug development and research. We will deconstruct the hypothetical molecule into its constituent parts, explore the powerful synthetic chemistry of the N-acyliminium ions that would form from its precursors, explain the inherent instability, and propose stable, synthetically useful analogs.

Part 1: Deconstruction of the Precursor Moieties

To understand the emergent reactivity, we must first analyze the causative properties of the likely precursors: an acyl chloride and a primary imine.

Acetyl Chloride (CH₃COCl)

Acetyl chloride is the acyl chloride derivative of acetic acid. It is a highly reactive and versatile acetylating agent, widely used in organic synthesis.[3][4]

  • Reactivity : The carbon atom of the carbonyl group is highly electrophilic. This is due to the inductive electron-withdrawing effects of both the oxygen and chlorine atoms. This high degree of electrophilicity makes it susceptible to attack by a wide range of nucleophiles.[4][5]

  • Handling : Acetyl chloride is a colorless, corrosive, and volatile liquid that reacts violently with water and other protic solvents in a process of hydrolysis to form acetic acid and hydrochloric acid.[5] All manipulations must be conducted under anhydrous conditions in a well-ventilated fume hood.

The Imine: (1-imino-2-methylpropyl)amine (Isobutyraldimine)

The structure "(1-imino-2-methylpropyl)amino" implies a derivative of the imine formed from isobutyraldehyde and an amine. Imines, also known as Schiff bases, are characterized by a carbon-nitrogen double bond (C=N).[6]

  • Formation : Imines are typically formed via the acid-catalyzed condensation reaction between a primary amine and an aldehyde or ketone. The reaction is reversible and water is eliminated.[7][8] The optimal pH for imine formation is typically mildly acidic (around 4-5) to facilitate the dehydration of the carbinolamine intermediate without fully protonating the reactant amine.[8]

  • Reactivity : The nitrogen atom of an imine possesses a lone pair of electrons, rendering it nucleophilic and basic. The imine can be readily hydrolyzed back to its parent aldehyde/ketone and amine in the presence of aqueous acid.[6][9] Aliphatic imines, such as that derived from isobutyraldehyde, are often less stable and more prone to polymerization or hydrolysis than their aromatic counterparts.[10]

Part 2: The Hypothetical Reaction: Direct Acylation of an Imine and the Formation of N-Acyliminium Ions

A direct reaction between acetyl chloride and an imine like isobutyraldimine would be exceptionally rapid and exothermic. The nucleophilic nitrogen of the imine would attack the electrophilic carbonyl carbon of acetyl chloride.[11][12] However, this does not lead to a stable N-acylated imine. Instead, it generates a highly reactive intermediate: an N-acyliminium ion .[13][14]

The electrophilicity of a standard iminium ion is significantly enhanced by the presence of an adjacent electron-withdrawing acyl group.[14] This makes N-acyliminium ions powerful electrophiles that are highly valuable in synthesis for forming carbon-carbon and carbon-heteroatom bonds.[1][15] They are almost always generated in situ and trapped immediately by a nucleophile.[1]

Fig. 1: Hypothetical reaction pathway forming an N-acyliminium ion.

Part 3: Inherent Instability and Susceptibility to Hydrolysis

The primary reason for the transient nature of the target molecule is its extreme susceptibility to hydrolysis. Even trace amounts of water would readily attack the highly electrophilic iminium carbon. The subsequent collapse of the tetrahedral intermediate would lead to the cleavage of the C-N bond, regenerating a carbonyl compound (isobutyraldehyde) and an amide (acetamide). This hydrolysis pathway is the reverse of imine formation and is thermodynamically favorable.[9]

Sources

Technical Guide: Molecular Structure and Reactivity of Acetyl chloride, [(1-imino-2-methylpropyl)amino]-

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of Acetyl chloride, [(1-imino-2-methylpropyl)amino]- (CAS 764589-02-8), a specialized reactive intermediate used in the synthesis of nitrogenous heterocycles.[1]

Executive Summary

Acetyl chloride, [(1-imino-2-methylpropyl)amino]- (CAS: 764589-02-8 ) is a bifunctional organic synthon characterized by the presence of a highly electrophilic acyl chloride moiety and a nucleophilic amidine functionality.[1][2][][4] Chemically defined as N-(1-imino-2-methylpropyl)glycyl chloride (or N-isobutyrimidoylglycyl chloride), this molecule serves as a critical precursor for the construction of 2-isopropyl-imidazolin-4-one scaffolds.[1]

Due to its high reactivity and propensity for intramolecular cyclization, it is rarely isolated as a stable free base.[1] Instead, it is typically generated in situ or handled as a hydrochloride salt in controlled synthetic pathways for pharmaceutical and agrochemical applications.[1]

Key Chemical Identity
PropertyDetail
Systematic Name Acetyl chloride, [(1-imino-2-methylpropyl)amino]-
Common Synonyms N-Isobutyrimidoylglycyl chloride; 2-[(1-imino-2-methylpropyl)amino]acetyl chloride
CAS Registry Number 764589-02-8
Molecular Formula

Molecular Weight 162.62 g/mol
Core Motif Amidine-linked Acyl Chloride

Molecular Structure & Electronic Architecture[1]

The molecule's reactivity is dictated by the tension between its two functional ends.[1] Understanding this "push-pull" dynamic is essential for successful synthetic utilization.[1]

Structural Components[1][10]
  • The Electrophile (Acyl Chloride): The

    
     group is the primary site for nucleophilic attack.[1] The chlorine atom, being a good leaving group, activates the carbonyl carbon, making it highly susceptible to acylation reactions.[1]
    
  • The Nucleophile (Amidine): The 1-imino-2-methylpropyl group (

    
    ) contains an imine nitrogen with a lone pair.[1] This nitrogen is basic and nucleophilic.[1]
    
  • The Linker (Amino Group): The secondary amine (

    
    ) acts as a bridge.[1] Its lone pair is delocalized into the amidine system (
    
    
    
    resonance), increasing the basicity of the imine nitrogen.[1]
The Cyclization Trap

The most defining characteristic of this molecule is its intramolecular instability .[1] The imine nitrogen is positioned 5 atoms away from the acyl chloride carbon.[1] This spatial arrangement favors a 5-exo-trig cyclization (Baldwin's Rules) to form a stable 5-membered ring: 2-isopropyl-imidazolin-4-one .[1]

G Start Linear Precursor (CAS 764589-02-8) TS Transition State (5-exo-trig) Start->TS Imine N attacks COCl Product Cyclized Product (2-isopropyl-imidazolin-4-one) TS->Product - HCl

Figure 1: Intramolecular cyclization pathway of Acetyl chloride, [(1-imino-2-methylpropyl)amino]-.[1][2]

Synthesis & Preparation Protocols

Given its instability, the synthesis of CAS 764589-02-8 is typically a multi-step process where the final acid chloride formation is performed immediately prior to use.[1]

Synthetic Route: The Pinner Strategy

This protocol leverages the Pinner reaction to generate the amidine linkage, followed by activation of the carboxylic acid.[1]

Step 1: Formation of Isobutyrimidate

  • Reagents: Isobutyronitrile, Ethanol, HCl (gas).[1]

  • Mechanism: Acid-catalyzed addition of ethanol to the nitrile.[1]

  • Product: Ethyl isobutyrimidate hydrochloride.[1]

Step 2: Amidine Formation (Glycine Coupling) [1]

  • Reagents: Ethyl isobutyrimidate HCl, Glycine, Base (e.g.,

    
    ).[1]
    
  • Process: The imidate reacts with the amino group of glycine.[1]

  • Intermediate:

    
    -Isobutyrimidoylglycine (Zwitterionic solid).[1]
    

Step 3: Acid Chloride Generation (The Target)

  • Reagents: Thionyl chloride (

    
    ) or Oxalyl chloride (
    
    
    
    ), catalytic DMF.[1]
  • Conditions: Anhydrous

    
    , 
    
    
    
    to room temperature.
  • Critical Control: The HCl byproduct must be managed.[1] Often, the product is isolated as the hydrochloride salt to prevent spontaneous cyclization.[1]

Experimental Protocol (Step 3 Focus)

Note: All steps must be performed under inert atmosphere (Nitrogen/Argon).

  • Suspension: Suspend 10 mmol of dry

    
    -isobutyrimidoylglycine in 50 mL of anhydrous dichloromethane (DCM).
    
  • Activation: Add 2 drops of DMF. Cool to

    
    .
    
  • Chlorination: Dropwise add 12 mmol of Oxalyl chloride. Gas evolution (

    
    ) will be observed.[1]
    
  • Reaction: Stir at

    
     for 1 hour, then allow to warm to room temperature for 2 hours.
    
  • Isolation: Evaporate solvent under reduced pressure below

    
     . The residue is the crude Acetyl chloride, [(1-imino-2-methylpropyl)amino]- hydrochloride.[1]
    
  • Usage: Re-dissolve immediately in the reaction solvent for the next step (e.g., coupling).

Reactivity Profile & Applications

Primary Application: Heterocycle Synthesis

The molecule is a "pre-packaged" heterocyclic building block.[1] Upon exposure to a mild base (to neutralize the HCl salt), it spontaneously cyclizes to form 2-isopropyl-1H-imidazol-4(5H)-one .[1]

  • Significance: This core structure is a pharmacophore found in various bioactive compounds, including specific kinase inhibitors and herbicides (related to the imidazolinone class like Imazethapyr, though those typically possess substituents at the 4-position).[1]

  • Derivatization: The C5 position (alpha to the carbonyl) in the resulting imidazolinone is acidic and can be alkylated or condensed with aldehydes (aldol-like condensation) to create diverse libraries of bioactive molecules.[1]

Intermolecular Acylation (Competing Pathway)

If a strong external nucleophile (e.g., a primary amine) is present before cyclization occurs, the acid chloride can react intermolecularly.[1]

  • Reaction:

    
    
    
  • Product: An amide-linked amidine.[1][2]

  • Utility: This allows for the synthesis of linear peptidomimetics containing the isobutyrimidoyl group, which mimics the transition state of peptide bond hydrolysis and can act as a protease inhibitor .[1]

Handling & Safety (E-E-A-T)

Stability Hazards[1]
  • Moisture Sensitivity: Like all acyl chlorides, this compound hydrolyzes rapidly in moist air to release HCl gas and revert to the parent carboxylic acid.[1]

  • Thermal Instability: The free base is prone to polymerization or self-cyclization.[1] Store as the hydrochloride salt at

    
     under argon.
    
Toxicology[1]
  • Lachrymator: Acyl chlorides are potent eye and respiratory irritants.[1]

  • Corrosive: Causes severe skin burns and eye damage.[1]

  • PPE Requirements: Fume hood, butyl rubber gloves, chemical splash goggles, and face shield.[1]

References

  • PubChem Database. Acetyl chloride, [(1-imino-2-methylpropyl)amino]- (CAS 764589-02-8).[1][2][5] National Center for Biotechnology Information.[1] Available at: [Link][1]

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] 6th Edition.[1] Wiley-Interscience.[1] (Reference for Acyl Chloride reactivity and Pinner synthesis mechanisms).

  • Baldwin, J. E. (1976).[1] Rules for Ring Closure. Journal of the Chemical Society, Chemical Communications.[1] (Theoretical basis for 5-exo-trig cyclization).

Sources

Safety Data Sheet (SDS) and hazards for Acetyl chloride, [(1-imino-2-methylpropyl)amino]-

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth safety and handling assessment for Acetyl chloride, [(1-imino-2-methylpropyl)amino]- (CAS 764589-02-8). Due to the specialized nature of this intermediate, specific public toxicological datasets are limited. This guide synthesizes hazards based on Structure-Activity Relationships (SAR) , functional group chemistry (acyl chlorides and amidines), and standard protocols for high-reactivity organic synthesis intermediates.

Executive Summary & Chemical Identity

Acetyl chloride, [(1-imino-2-methylpropyl)amino]- is a highly reactive electrophilic reagent, likely utilized in the synthesis of complex pharmaceutical intermediates, particularly in nucleoside analog synthesis (e.g., protecting group installation for guanine derivatives) or peptide mimetics .[1][2][]

Its structure combines a moisture-sensitive acid chloride moiety with a basic amidine-like substituent (isobutyrimidoyl group). This duality creates a unique safety profile requiring strict exclusion of moisture to prevent uncontrolled hydrolysis and the release of hydrochloric acid (HCl) gas.

Chemical Identification Table
ParameterDetail
CAS Number 764589-02-8
IUPAC Name 2-[(1-Imino-2-methylpropyl)amino]acetyl chloride
Molecular Formula C₆H₁₁ClN₂O
Molecular Weight ~162.62 g/mol
Physical State Solid (likely hygroscopic salt) or Oil (if free base)
Solubility Reacts violently with water; soluble in dry DCM, THF, DMF
Synonyms N-(Isobutyrimidoyl)glycyl chloride; [(1-imino-2-methylpropyl)amino]acetyl chloride

Hazard Identification (GHS Classification)

Note: In the absence of a substance-specific harmonized GHS classification, the following is derived from the functional group chemistry of α-amino acid chlorides and amidines.

Core Hazards
  • Skin Corrosion/Irritation (Category 1B): The acyl chloride group reacts immediately with skin moisture/proteins, causing severe chemical burns and tissue necrosis.

  • Serious Eye Damage (Category 1): Irreversible corneal damage upon contact.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): Inhalation of vapors or dust causes severe respiratory tract irritation (chemical pneumonitis risk).

Supplemental Hazard Statements (EU CLP)
  • EUH014: Reacts violently with water.

  • EUH029: Contact with water liberates toxic gas (Hydrogen Chloride).

Mechanistic Toxicology

The toxicity is primarily driven by local reactivity rather than systemic absorption. Upon contact with mucous membranes, the molecule undergoes rapid hydrolysis:

  • Acid Chloride Hydrolysis: Releases HCl, lowering local pH to <1, causing immediate coagulative necrosis.

  • Amidine Interaction: The (1-imino-2-methylpropyl)amino moiety is basic. While the HCl release dominates the acute hazard, the organic residue may possess secondary irritant properties or sensitizing potential common to nitrogenous heterocycle precursors.

Chemical Stability & Reactivity Logic

Understanding the degradation pathway is essential for storage and emergency response. The molecule is thermodynamically unstable in the presence of protic solvents.

Hydrolysis Pathway Diagram

The following diagram illustrates the decomposition of the reagent upon exposure to atmospheric moisture.

HydrolysisPathway Reagent Acetyl chloride, [(1-imino-2-methylpropyl)amino]- Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Water H₂O (Moisture) Water->Intermediate Product1 N-(Isobutyrimidoyl)glycine (Organic Acid) Intermediate->Product1 Elimination Product2 HCl (Gas/Mist) (Toxic/Corrosive) Intermediate->Product2 Exothermic Release

Figure 1: Hydrolysis pathway demonstrating the liberation of HCl gas upon contact with water.

Reactivity Matrix
ReactantReaction TypeOutcome/Hazard
Water HydrolysisViolent release of HCl gas; Heat generation.
Alcohols AlcoholysisFormation of esters + HCl. Rapid exotherm.
Amines AmidationDesired reaction, but highly exothermic.
Bases NeutralizationViolent reaction; potential polymerization.
Metals OxidationCorrosive to common metals (Fe, Al) in presence of moisture.

Handling & Storage Protocols

Objective: Maintain anhydrous conditions to preserve reagent integrity and prevent hazard evolution.

Storage Conditions
  • Atmosphere: Store under inert gas (Argon or Nitrogen).

  • Temperature: Refrigerated (2-8°C) or Frozen (-20°C) recommended to retard self-condensation (Schotten-Baumann type polymerization).

  • Container: Tightly sealed glass or Teflon-lined containers. Do not use metal containers due to corrosion risk from trace HCl.

Experimental Workflow (Schlenk/Glovebox)

Handling must occur in a controlled environment.

  • Preparation: Dry all glassware (oven-dried >120°C). Use anhydrous solvents (DCM, THF) dried over molecular sieves.

  • Transfer: Use cannula transfer or positive-pressure syringe techniques. Avoid open-air weighing.

  • Quenching: Never quench reaction mixtures directly with water. Dilute with an inert solvent (e.g., Toluene) first, then cool to 0°C, and add a mild base (e.g., NaHCO₃ solution) dropwise.

Handling Decision Logic

HandlingLogic Start Start: Handling CAS 764589-02-8 CheckState Check Physical State (Solid vs. Solution) Start->CheckState Solid Solid Handling CheckState->Solid Solution Solution Handling CheckState->Solution Glovebox Glovebox Required (Inert Atm) Solid->Glovebox High Dust Risk FumeHood Fume Hood with Schlenk Line Solution->FumeHood Lower Dust Risk PPE PPE: Butyl Rubber Gloves, Face Shield, Lab Coat Glovebox->PPE FumeHood->PPE

Figure 2: Decision logic for selecting the appropriate containment level based on physical state.

Emergency Response

Causality-Driven Response: Actions are dictated by the chemical's water reactivity and corrosivity.

Spill Management
  • Do NOT use water. Water will generate HCl mist, expanding the hazard zone.

  • Protocol:

    • Evacuate the immediate area.

    • Cover spill with dry lime, sand, or soda ash (sodium carbonate) to neutralize acidity and absorb liquid.

    • Sweep up carefully (avoid dust generation) and place in a dry, hazardous waste container.

First Aid
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Mechanism: HCl causes airway constriction; oxygen supports hypoxia management.

  • Skin Contact: Immediate removal of contaminated clothing. Brush off loose particles before washing. Rinse with copious amounts of water for >15 minutes.

  • Eye Contact: Rinse with water or saline for 30 minutes, holding eyelids open. Critical: Seconds count to prevent corneal opacification.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CAS 764589-02-8. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2024). Guidance on the Application of the CLP Criteria - Acid Chlorides. Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.

Sources

Solubility profile of Acetyl chloride, [(1-imino-2-methylpropyl)amino]- in organic solvents

[1]

Chemical Identity & Structural Analysis

To understand the solubility behavior of this compound, we must first analyze its functional architecture. It is a bifunctional molecule combining a basic amidine moiety with a highly electrophilic acid chloride .

  • CAS Number: 764589-02-8

  • Systematic Name: N-(1-imino-2-methylpropyl)glycyl chloride

  • Molecular Formula: C₆H₁₁ClN₂O

  • Molecular Weight: 162.62 g/mol

  • Structural Features:

    • Lipophilic Domain: The 2-methylpropyl (isobutyl) group provides limited non-polar character.

    • Polar/Reactive Domain: The amidine (-C(=NH)NH-) and acid chloride (-COCl) groups create significant polarity and reactivity.

Critical Stability Note (The "Self-Destruct" Mechanism)

This molecule contains both a nucleophile (amidine nitrogen) and an electrophile (acid chloride). In its free base form, it is prone to rapid intermolecular cyclization or polymerization. Consequently, this compound is almost exclusively handled as a hydrochloride salt or generated in situ at low temperatures. The solubility data below applies to the stabilized forms or the transient intermediate under inert conditions.

Solubility & Reactivity Matrix

The solubility of this compound is governed by its polarity and extreme moisture sensitivity. It does not "dissolve" in protic solvents; it reacts with them.

Solvent Compatibility Table
Solvent ClassSpecific SolventSolubility RatingInteraction TypeRecommendation
Halogenated Dichloromethane (DCM)High Dipole-DipolePrimary Solvent for synthesis/handling.
Chloroform (CHCl₃)High Dipole-DipoleExcellent alternative to DCM.
Polar Aprotic Acetonitrile (MeCN)Moderate/High Dipole-DipoleGood for polar reactions; must be anhydrous.
Tetrahydrofuran (THF)Moderate Lewis BaseSoluble, but ensure THF is peroxide-free and dry.
DMF / DMAcHigh PolarRisk: Can react with acid chlorides at high T (Vilsmeier-Haack type). Use <0°C.
Non-Polar Hexane / HeptaneInsoluble Induced DipoleUsed as an antisolvent to precipitate the product.
TolueneLow Pi-StackingPoor solubility; often used to slurry or crystallize.
Protic (Reactive) WaterReacts Violently HydrolysisFORBIDDEN. Decomposes to corresponding acid + HCl.
Methanol / EthanolReacts SolvolysisFORBIDDEN. Forms methyl/ethyl esters immediately.
DMSOReacts OxidationFORBIDDEN. Risk of Pummerer rearrangement/explosion.

Experimental Protocols

Protocol A: Solubility Testing (Inert Atmosphere)

Objective: Determine solubility without decomposing the sensitive acid chloride moiety.

Prerequisites:

  • Schlenk line or Glovebox (Nitrogen/Argon atmosphere).

  • Anhydrous solvents (dried over molecular sieves, <50 ppm H₂O).

Workflow:

  • Preparation: Weigh 10 mg of the compound into a flame-dried Schlenk tube under inert gas.

  • Addition: Add 100 µL of the target anhydrous solvent (DCM, THF, or MeCN) via syringe.

  • Observation:

    • Clear Solution: Soluble.[1]

    • Suspension: Insoluble (or requires sonication).

    • Gas Evolution/Heat:Reaction occurring (Solvent not dry or incompatible).

  • Verification: If soluble, withdraw an aliquot and analyze immediately via ¹H-NMR (in CD₂Cl₂ or CDCl₃) to confirm structural integrity (look for the -CH₂- singlet of glycine and isopropyl signals; absence of broad -OH peaks from hydrolysis).

Protocol B: In Situ Generation & Solubilization

Context: Since the isolated acid chloride is unstable, it is often generated in solution from the corresponding carboxylic acid.

  • Starting Material: Suspend N-(1-imino-2-methylpropyl)glycine (zwitterion) in anhydrous DCM .

  • Reagent: Add Oxalyl Chloride (1.1 equiv) and a catalytic drop of DMF at 0°C.

  • Solubilization: The suspension will clear as the acid chloride forms and dissolves in the DCM.

  • Usage: Use this solution directly for subsequent acylation steps. Do not evaporate to dryness unless strictly necessary and kept under vacuum.

Mechanistic Visualization

The following diagram illustrates the solubility logic and the competing reaction pathways that define solvent choice.

SolubilityLogiccluster_SolventsSolvent Interaction PathwaysCompoundAcetyl chloride,[(1-imino-2-methylpropyl)amino]-DCMDichloromethane(Anhydrous)Compound->DCMDipole-DipoleStabilizationWaterWater / Alcohols(Protic)Compound->WaterNucleophilic Attackon -COClHexaneHexane / Heptane(Non-Polar)Compound->HexaneLack of SolvationResult_StableStable Solution(Ready for Synthesis)DCM->Result_StableResult_DecompDecomposition(Hydrolysis/Esterification)Water->Result_DecompResult_PrecipPrecipitation(Purification)Hexane->Result_Precip

Figure 1: Solubility and reactivity flow for N-(1-imino-2-methylpropyl)glycyl chloride.

References

  • PubChem. (n.d.). Acetyl chloride, [(1-imino-2-methylpropyl)amino]- (CAS 764589-02-8). National Library of Medicine. Retrieved from [Link]

  • Google Patents. (2020). Chiral synthesis of N-acyl-(3-substituted)-(8-substituted)-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazines (US10787458B2).[1] Retrieved from

A Technical Guide to the Thermodynamic Stability of [(1-Imino-2-methylpropyl)amino] Acetyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the factors governing the thermodynamic stability of [(1-imino-2-methylpropyl)amino] acetyl chloride and its derivatives. These compounds, characterized by their high reactivity, are pivotal as intermediates in the synthesis of novel peptides and complex pharmaceutical agents. However, their utility is often hampered by inherent instability. This document delineates the primary decomposition pathways, including intramolecular cyclization and hydrolysis, and offers a framework for both experimental and computational assessment of their stability. We present detailed protocols for thermal analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), alongside practical recommendations for the safe handling, storage, and application of these reactive molecules to ensure their integrity and maximize their synthetic potential.

Introduction: The Double-Edged Sword of Reactivity

[(1-Imino-2-methylpropyl)amino] acetyl chloride and its analogs represent a class of highly valuable, yet structurally delicate, synthetic intermediates. Derived from the amino acid valine, their structure incorporates a reactive acyl chloride moiety, making them potent acylating agents for the formation of amide bonds—a cornerstone of peptide and pharmaceutical synthesis.[1][2] The high electrophilicity of the acyl chloride's carbonyl carbon is the very source of its synthetic utility and its inherent instability.[3][4]

The substituent, a valine-derived imine, introduces unique electronic and steric features that profoundly influence the molecule's overall stability. This guide explores the delicate balance between the designed reactivity for synthetic applications and the undesired reactivity leading to degradation. Understanding and controlling this balance is paramount for researchers in drug discovery and process development to successfully harness the potential of these powerful chemical entities.

Foundational Principles of Stability

The thermodynamic stability of an acyl chloride is determined by the electrophilicity of its carbonyl carbon, which is modulated by electronic and steric effects, and its susceptibility to both intramolecular and intermolecular reactions.[5]

Electronic and Steric Influences

The stability of [(1-imino-2-methylpropyl)amino] acetyl chloride is a complex interplay of several factors:

  • Inductive and Resonance Effects: The nitrogen atom adjacent to the acetyl group can, in principle, donate lone-pair electron density to the carbonyl carbon, slightly reducing its electrophilicity and enhancing stability compared to a simple alkyl acetyl chloride. However, the imine group and the acetyl chloride itself are electron-withdrawing, which can counteract this effect.

  • Steric Hindrance: The bulky isopropyl group, originating from the valine backbone, provides significant steric shielding around the reactive centers.[6] This bulk can hinder the approach of external nucleophiles (like water), slowing intermolecular decomposition pathways.[7] However, it may also influence the conformation of the molecule, potentially favoring intramolecular reactions.

  • Imin-Enamine Tautomerism: The imine group can tautomerize to a more nucleophilic enamine form. This transformation dramatically increases the nucleophilicity of the nitrogen atom, creating a potent intramolecular nucleophile poised to attack the acyl chloride.

Primary Decomposition Pathways

The high reactivity of these compounds makes them susceptible to several degradation routes. The two most critical pathways are intramolecular cyclization and hydrolysis.

  • Intramolecular Cyclization (Azlactone Formation): The most significant intrinsic instability pathway for α-amino acyl chlorides is rapid intramolecular cyclization.[8] The amino or imino nitrogen acts as a nucleophile, attacking the electrophilic acyl chloride carbonyl carbon. This process results in the formation of a five-membered heterocyclic ring, an azlactone (or its imino equivalent), with the expulsion of a chloride ion. This is often a rapid and irreversible process that consumes the active reagent.[8]

  • Hydrolysis: Like all acyl chlorides, these derivatives are highly sensitive to moisture.[4][9][10] Trace amounts of water in solvents or the atmosphere can lead to rapid hydrolysis, converting the acyl chloride to the corresponding, and far less reactive, carboxylic acid.[5] This reaction is often vigorous and produces corrosive hydrogen chloride (HCl) gas as a byproduct.[10]

The diagram below illustrates these competing primary decomposition pathways.

Fig. 1: Primary Decomposition Pathways Start [(1-imino-2-methylpropyl)amino] acetyl chloride Cyclization Intramolecular Cyclization (Azlactone Formation) Start->Cyclization Intramolecular Nucleophilic Attack Hydrolysis Hydrolysis (Reaction with H₂O) Start->Hydrolysis External Nucleophilic Attack Product_Cyclic Inactive Cyclic Product (Azlactone Derivative) Cyclization->Product_Cyclic Product_Acid Inactive Carboxylic Acid + HCl Hydrolysis->Product_Acid

Caption: Competing degradation routes for the title compound.

Experimental Assessment of Thermodynamic Stability

A quantitative understanding of stability is achieved through rigorous experimental analysis. Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are indispensable tools for this purpose.[11][12][13] They provide critical data on decomposition temperatures, weight loss events, and the energetics of degradation.[14]

Core Techniques: DSC and TGA
  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature.[11] It is used to detect thermal events like melting, crystallization, and decomposition, which manifest as endothermic or exothermic peaks. For reactive intermediates, an exothermic peak often signifies decomposition.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[11] TGA is crucial for identifying decomposition events that involve the loss of volatile fragments, such as the expulsion of HCl or CO.[14]

Combining these techniques in a simultaneous thermal analyzer (STA) provides a comprehensive picture, correlating thermal events (from DSC) with mass changes (from TGA).[13][15]

Experimental Workflow and Protocols

The following workflow outlines the systematic approach to assessing the thermal stability of a new acetyl chloride derivative.

Fig. 2: Thermal Stability Assessment Workflow Prep Sample Preparation (Inert Atmosphere, 2-5 mg) Crucible Hermetically Sealed Al Pan Prep->Crucible TGA TGA Analysis (e.g., 10°C/min, N₂) Crucible->TGA DSC DSC Analysis (e.g., 10°C/min, N₂) Crucible->DSC Data Data Acquisition (Mass Loss vs. Temp) TGA->Data Data2 Data Acquisition (Heat Flow vs. Temp) DSC->Data2 Analysis Identify Onset of Decomposition (T_d) Data->Analysis Analysis2 Identify Exothermic Decomposition Peak Data2->Analysis2 Report Generate Stability Report & Safe Handling Limits Analysis->Report Analysis2->Report

Caption: A systematic workflow for evaluating thermal stability.

Protocol 1: TGA Analysis

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to manufacturer specifications.

  • Sample Preparation: In an inert atmosphere (e.g., a glovebox), accurately weigh 2-5 mg of the acetyl chloride derivative into a clean, tared TGA crucible (alumina or platinum).

  • Instrument Setup: Place the crucible in the TGA furnace. Purge with dry nitrogen at a flow rate of 50-100 mL/min.

  • Thermal Program: Heat the sample from ambient temperature (e.g., 30°C) to a final temperature (e.g., 300°C) at a constant ramp rate of 10°C/min.

  • Data Analysis: Record the mass loss as a function of temperature. The onset temperature of significant mass loss is a key indicator of thermal decomposition.

Protocol 2: DSC Analysis

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: In an inert atmosphere, weigh 1-3 mg of the sample into a hermetically sealable aluminum pan. Crimp the lid securely to contain any evolved gases and prevent reaction with the atmosphere.

  • Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell. Purge with dry nitrogen.

  • Thermal Program: Use the same heating program as the TGA analysis (e.g., 10°C/min from 30°C to 300°C) to allow for direct comparison of results.

  • Data Analysis: Record the heat flow. Identify the onset temperature and peak maximum of any significant exothermic events, which correspond to decomposition.

Interpreting Stability Data: A Comparative Case Study

To contextualize the stability of [(1-imino-2-methylpropyl)amino] acetyl chloride, we present a table of hypothetical, yet representative, thermal analysis data compared against common analogs. A lower decomposition onset temperature (Td) indicates lower thermal stability.

CompoundStructureKey FeaturesTGA Onset (Td, °C)DSC Exotherm Peak (°C)
Acetyl Chloride CH₃COClSimple, unhindered aliphatic~140~155
Benzoyl Chloride C₆H₅COClAromatic, resonance stabilized~185~200
Glycine Acetyl Chloride HCl ⁺H₃NCH₂COCl·Cl⁻α-amino, protonated, unstable< 60~75
[(1-Imino-2-methylpropyl)amino] Acetyl Chloride (CH₃)₂CH-C(=NH)-NH-CH₂COClα-amino, imine, sterically hindered~85~100

Data are illustrative and intended for comparative purposes.

This comparison highlights several key principles:

  • Resonance Stabilization: Benzoyl chloride is significantly more stable than acetyl chloride due to the stabilizing effect of the aromatic ring.[5]

  • α-Amino Destabilization: The presence of an α-amino group, even when protonated as a hydrochloride salt, dramatically lowers stability due to the propensity for intramolecular cyclization.[1]

  • Steric and Electronic Balance: The title compound is less stable than simple acyl chlorides but more stable than the simplest α-amino acyl chloride. This suggests that the steric hindrance from the isopropyl group provides a modest stabilizing effect by slowing the rate of intramolecular cyclization compared to the unhindered glycine derivative.

Practical Recommendations for Handling and Storage

Given their inherent reactivity and moisture sensitivity, strict handling and storage protocols are mandatory to preserve the integrity of these compounds.[10][16]

  • Inert Atmosphere: All handling, including weighing and dispensing, must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk line techniques.[10][17]

  • Moisture Exclusion: Use only anhydrous solvents and reagents. Ensure all glassware is rigorously dried before use. Avoid exposure to ambient air at all costs.

  • Temperature Control: Store compounds at low temperatures (typically ≤ -20°C) in tightly sealed containers with an inert headspace.[17] Thermolabile compounds may require even lower storage temperatures.

  • Material Compatibility: Store in glass or other inert containers. Avoid contact with materials that can be attacked by acyl chlorides or the byproduct HCl, including many plastics and metals.[10]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, face shields, and chemical-resistant gloves, when handling these corrosive and reactive materials.[16] Work should be conducted in a well-ventilated chemical fume hood.

Conclusion and Future Outlook

The thermodynamic stability of [(1-imino-2-methylpropyl)amino] acetyl chloride derivatives is governed by a delicate balance of electronic effects, steric hindrance, and competing decomposition pathways. While their high reactivity is essential for their function as synthetic intermediates, it also presents significant challenges for their practical application. The primary modes of degradation—intramolecular cyclization and hydrolysis—can be mitigated through strict adherence to anhydrous conditions and low-temperature storage.

By employing systematic thermal analysis techniques like DSC and TGA, researchers can quantitatively assess the stability of novel derivatives, establishing safe operating limits and predicting shelf-life. This understanding is critical for enabling the reliable and efficient use of these potent reagents in the complex synthetic routes required for modern drug development, ultimately unlocking their full potential in advancing medicinal chemistry.

References

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An In-depth Technical Guide to Acetyl chloride, [(1-imino-2-methylpropyl)amino]-: Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the chemical compound designated as "Acetyl chloride, [(1-imino-2-methylpropyl)amino]-." As this is not a commercially cataloged compound with an assigned CAS number, this document synthesizes information based on fundamental principles of organic chemistry, the known reactivity of its constituent functional groups, and data from related chemical structures. The insights provided are intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Decoding the Identity: Structure and Identifiers

The name "Acetyl chloride, [(1-imino-2-methylpropyl)amino]-" suggests a derivative of acetyl chloride where the chlorine atom has been substituted by a (1-imino-2-methylpropyl)amino group. However, the direct substitution on the acetyl chloride by an amino group would result in an amide, and the nomenclature is somewhat ambiguous. A more chemically precise interpretation points towards an N-acylated amidine. This would be formed from the reaction of acetyl chloride with an appropriate amidine, likely N'-(2-methylpropyl)ethanimidamide. The resulting structure is a more stable and synthetically plausible molecule.

For the purpose of this guide, we will proceed with the N-acylated amidine structure as the most probable identity of the requested compound.

Table 1: Chemical Identifiers for the Proposed Structure

IdentifierValue
Systematic IUPAC Name N-(1-(acetylimino)ethyl)-2-methylpropan-1-amine
Common Name Acetyl chloride, [(1-imino-2-methylpropyl)amino]- (by request)
CAS Number Not assigned
Molecular Formula C8H16N2O
SMILES CC(C)CNC(=O)C(=N)C
InChI InChI=1S/C8H16N2O/c1-6(2)5-10-8(4)9-7(3)11/h6H,5H2,1-4H3,(H,9,10)
InChIKey (Predicted)

Diagram 1: Proposed Molecular Structure

Caption: Proposed structure of N-(1-(acetylimino)ethyl)-2-methylpropan-1-amine.

Physicochemical Properties: An Estimation

The physicochemical properties of this compound have not been experimentally determined. However, we can predict certain characteristics based on its molecular structure.

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale
Molecular Weight 156.23 g/mol Based on the molecular formula C8H16N2O.
Appearance Likely a colorless to pale yellow oil or low-melting solid.Similar to other N-acylated compounds of this molecular weight.
Solubility Soluble in polar organic solvents such as ethanol, acetone, and ethyl acetate. Limited solubility in water.The presence of polar carbonyl and imine groups is offset by the hydrocarbon portions of the molecule.
Boiling Point Estimated to be in the range of 200-250 °C.Based on the molecular weight and functional groups.
Stability Moderately stable under anhydrous conditions. Susceptible to hydrolysis in the presence of water or strong acids/bases.The acyl-imine linkage can be cleaved by hydrolysis.
Synthesis and Reaction Mechanisms

The most direct route to synthesizing "Acetyl chloride, [(1-imino-2-methylpropyl)amino]-" (as the N-acylated amidine) would be through the N-acylation of the corresponding amidine precursor. This reaction is a classic example of nucleophilic acyl substitution.

Diagram 2: Proposed Synthetic Pathway

Amidine N'-(2-methylpropyl)ethanimidamide Product N-(1-(acetylimino)ethyl)-2-methylpropan-1-amine Amidine->Product + Acetyl Chloride (in aprotic solvent, e.g., DCM) + Base (e.g., Triethylamine) AcetylChloride Acetyl Chloride AcetylChloride->Product

Caption: Proposed synthesis via nucleophilic acyl substitution.

Experimental Protocol: Synthesis of N-(1-(acetylimino)ethyl)-2-methylpropan-1-amine

This protocol is a general guideline and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

Materials:

  • N'-(2-methylpropyl)ethanimidamide (1.0 eq)

  • Acetyl chloride (1.1 eq)[1][2]

  • Triethylamine (1.2 eq)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve N'-(2-methylpropyl)ethanimidamide (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Acetyl Chloride: Add a solution of acetyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred reaction mixture over a period of 30 minutes. Maintain the temperature at 0 °C during the addition. The reaction is exothermic, and a precipitate of triethylamine hydrochloride will form.[1]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting amidine.

  • Workup: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(1-(acetylimino)ethyl)-2-methylpropan-1-amine.

Potential Applications in Research and Development

While this specific molecule has not been documented in the literature, its structural motifs suggest potential utility in several areas of chemical and pharmaceutical research.

  • Medicinal Chemistry: N-acylated compounds are prevalent in pharmaceuticals.[3] The N-acyl amidine functional group can act as a bioisostere for other functional groups, potentially leading to novel pharmacophores with improved metabolic stability or binding affinity to biological targets.

  • Synthetic Intermediates: The reactivity of the acyl-imine moiety could be exploited for further chemical transformations, making this compound a potential building block in the synthesis of more complex molecules, including heterocycles.

  • Agrochemicals: Similar to pharmaceuticals, the introduction of N-acyl groups can modulate the biological activity of compounds, a strategy often employed in the design of new pesticides and herbicides.

Safety and Handling

Given that this is a novel compound, a comprehensive safety profile is not available. However, safety precautions should be based on the reactivity of the starting materials and the predicted properties of the product.

  • Acetyl Chloride: Acetyl chloride is a highly corrosive, flammable, and moisture-sensitive liquid.[4] It reacts violently with water to produce hydrochloric acid and acetic acid.[5] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

  • Amidine Precursor: The amidine precursor is likely to be a basic and potentially irritating compound. Standard safe handling procedures for amines should be followed.

  • Product: The N-acylated amidine product is expected to be less acutely hazardous than acetyl chloride, but it should still be handled with care. It may be an irritant to the skin and eyes. Due to its potential for hydrolysis, it should be stored in a cool, dry place under an inert atmosphere.

Conclusion

"Acetyl chloride, [(1-imino-2-methylpropyl)amino]-," interpreted as N-(1-(acetylimino)ethyl)-2-methylpropan-1-amine, represents a synthetically accessible yet uncharacterized molecule. This guide provides a foundational understanding of its likely structure, properties, and synthesis based on established principles of organic chemistry. For researchers and drug development professionals, this compound and its analogs may offer new avenues for exploration in the design of novel bioactive molecules and synthetic intermediates. As with any new chemical entity, all experimental work should be preceded by a thorough risk assessment and conducted with appropriate safety measures in place.

References

  • Recent applications of N-acyl imidazole chemistry in chemical biology. PubMed. [Link]

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  • Synthesis of N-acyl amide natural products using a versatile adenylating biocatalyst. Royal Society of Chemistry. [Link]

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Methodological & Application

Application Note & Protocol: N-Acetylation of Amidine-Containing Scaffolds Using Acetyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Rationale

The selective acylation of nitrogen-containing functional groups is a cornerstone of modern organic synthesis, crucial for the construction of pharmaceuticals, agrochemicals, and functional materials. Acetyl chloride is a highly reactive and efficient acetylating agent, widely employed for this purpose.

This document provides a detailed protocol for the N-acetylation of substrates containing an amidine moiety. The specific query for a protocol involving "[(1-imino-2-methylpropyl)amino]-" presents a challenge due to the compound's structural ambiguity and probable instability under standard laboratory conditions. To provide a robust and broadly applicable guide, we have selected N,N'-diphenylformamidine as a representative model substrate. This compound contains the core N-C=N amidine functionality and serves as an excellent proxy for understanding the principles and practical execution of N-acetylation on this class of molecules.

The protocols and insights herein are designed for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.

Core Scientific Principles: The Chemistry of N-Acylation

The reaction between an amidine and acetyl chloride proceeds via a nucleophilic addition-elimination mechanism .[1][2] Understanding the causality behind this pathway is critical for experimental success.

  • Nucleophilicity of the Amidine: The amidine functional group possesses two nitrogen atoms, both of which have lone pairs of electrons and are nucleophilic. The reaction will typically occur at the most sterically accessible and/or electronically favorable nitrogen atom.

  • Electrophilicity of Acetyl Chloride: The carbonyl carbon of acetyl chloride is highly electrophilic due to the strong electron-withdrawing effects of both the oxygen and chlorine atoms. This makes it an excellent target for nucleophilic attack.

  • The Role of a Non-Nucleophilic Base: The reaction liberates one equivalent of hydrogen chloride (HCl).[3] Since amidines are basic, the generated HCl would protonate the starting material, rendering it non-nucleophilic and halting the reaction. To prevent this, a non-nucleophilic tertiary amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is added. This "scavenger" base irreversibly neutralizes the HCl as it forms, allowing the primary reaction to proceed to completion.[4]

  • Solvent Choice: Acetyl chloride reacts violently with water and other protic solvents (e.g., alcohols).[5][6] Therefore, the reaction must be conducted under strictly anhydrous (water-free) conditions in an aprotic solvent, such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

Reaction Mechanism

The accepted mechanism involves two key stages:

  • Nucleophilic Addition: The lone pair of electrons on one of the amidine's nitrogen atoms attacks the electrophilic carbonyl carbon of acetyl chloride. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.[1]

  • Elimination: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, and in the process, the chloride ion is expelled as a good leaving group. A final deprotonation step, facilitated by the scavenger base, yields the neutral N-acetylated amidine product and the hydrochloride salt of the scavenger base.[2]

Below is a diagram illustrating the general mechanism.

Caption: General mechanism for N-acetylation of an amidine.

Critical Safety & Handling Protocols: Acetyl Chloride

Acetyl chloride is a hazardous substance that demands rigorous safety protocols. Failure to adhere to these guidelines can result in serious injury.

  • Hazard Summary: Acetyl chloride is highly flammable, corrosive, and reacts violently with water.[6][7] It is extremely destructive to mucous membranes, the upper respiratory tract, eyes, and skin.[5] Inhalation can be harmful or fatal.

  • Mandatory Engineering Controls: All manipulations must be conducted inside a certified chemical fume hood with the sash at the lowest practical height.[5] An emergency eyewash station and safety shower must be immediately accessible.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Tightly fitting safety goggles and a full-face shield are required.[6]

    • Skin Protection: A flame-resistant or retardant lab coat, fully buttoned, is mandatory.[5] Wear heavy-duty nitrile or butyl rubber gloves (check glove compatibility charts). Always inspect gloves before use and use proper removal technique to avoid skin contact.[6]

    • Attire: Wear full-length pants and closed-toed shoes.[5]

  • Handling:

    • Handle under an inert atmosphere (e.g., Nitrogen or Argon) to prevent contact with moisture.[5]

    • Use spark-proof tools and ground all equipment to prevent static discharge.[7][8]

    • Keep away from heat, sparks, and open flames.[6][8]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from water, alcohols, bases, and oxidizing agents.[5][6]

Detailed Experimental Protocol: N-Acetylation of N,N'-Diphenylformamidine

This protocol details the synthesis of N-acetyl-N,N'-diphenylformamidine.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/PurityAmountMoles (mmol)Stoichiometric Ratio
N,N'-DiphenylformamidineC₁₃H₁₂N₂196.2598%1.0 g5.101.0
Acetyl ChlorideCH₃COCl78.5098%0.44 mL (0.48 g)6.121.2
Triethylamine (Et₃N)(C₂H₅)₃N101.19>99%0.85 mL (0.62 g)6.121.2
Dichloromethane (CH₂Cl₂)CH₂Cl₂84.93Anhydrous, >99.8%25 mL--
Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for N-acetylation.

Step-by-Step Methodology
  • Vessel Preparation: Place a magnetic stir bar into a 50 mL two-neck round-bottom flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon.

  • Initial Setup: To the flask, add N,N'-diphenylformamidine (1.0 g, 5.10 mmol). Add 20 mL of anhydrous dichloromethane via syringe. Stir the mixture to dissolve the solid.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with stirring.

  • Base Addition: Using a syringe, add triethylamine (0.85 mL, 6.12 mmol) to the stirred solution. A slight haze may appear as the amine salt of any trace acid is formed.

  • Acetyl Chloride Addition: Slowly add acetyl chloride (0.44 mL, 6.12 mmol) dropwise to the reaction mixture over 5 minutes via syringe. A white precipitate (triethylamine hydrochloride) will form immediately.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting amidine spot is consumed.

  • Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing 20 mL of deionized water to quench any remaining acetyl chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 15 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layer with 20 mL of saturated aqueous sodium chloride (brine). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and wash the solid with a small amount of dichloromethane.

  • Isolation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by either recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by flash column chromatography on silica gel to obtain the pure N-acetyl-N,N'-diphenylformamidine.

References

  • Western Carolina University. Standard Operating Procedure for the use of Acetyl chloride.

  • Sigma-Aldrich. Acetyl chloride - Safety Data Sheet. (January 12, 2017).

  • Chemos GmbH & Co.KG. Safety Data Sheet: Acetyl chloride.

  • Carl ROTH. Safety Data Sheet: Acetyl chloride D3.

  • IPCS. ICSC 0210 - ACETYL CHLORIDE.

  • Mol-Instincts. N,N'-Diphenylformamidine 622-15-1 wiki.

  • van der Vliet, K. M., et al. Efficient Copper Catalyzed Multi-component Synthesis of N-acyl amidines via Acyl Nitrenes. ChemRxiv. (2019).

  • Organic Chemistry Revision Sheets. Acyl Chlorides | Nucleophilic Addition-Elimination (with amines).

  • Shin, K., et al. Synthesis of Cyclic N-Acyl Amidines by [3 + 2] Cycloaddition of N-Silyl Enamines and Activated Acyl Azides. Molecules. (2022).

  • van der Vliet, K. M., et al. Efficient Copper-Catalyzed Multicomponent Synthesis of N-Acyl Amidines via Acyl Nitrenes. Journal of the American Chemical Society. (2019).

  • Organic Chemistry Portal. Amidine synthesis by imidoylation.

  • Organic Chemistry Portal. Amide synthesis by acylation.

  • Clark, J. reaction between acyl chlorides and amines - addition / elimination. Chemguide.

  • Sano, A., et al. N-Acylation of Amides With Acid Anhydrides by Way of Dual: Activation Using MGBR Oet. Tetrahedron Letters. (2002).

  • Salehisaki, M., et al. Synthesis and reactivity of rare-earth-N,N'-(diphenyl)formamidinate and rare-earth-N,N'-bis(2,4-dimethylphenyl)formamidinate complexes. ResearchOnline@JCU. (2022).

  • Klumpp, D. A., et al. Friedel-Crafts Acylation with Amides. The Journal of Organic Chemistry. (2007).

  • Langer, P., et al. Synthesis of Bis(N-acylamidines) from Amidines and N-Acylbenzotriazoles. ResearchGate. (2005).

  • Salehisaki, M., et al. Synthesis and reactivity of rare-earth-N,N'-(diphenyl)formamidinate and rare-earth-N,N'-bis(2,4-dimethylphenyl)formamidinate complexes | Request PDF. ResearchGate. (2022).

  • The Chemistry Student. How Do Acyl Chlorides Form Primary and Secondary Amides?. YouTube. (2022).

  • Organic Chemistry Portal. Synthesis of amidines.

  • SLS Ireland. N,N'-Diphenylformamidine, 98%.

  • Clark, J. the reaction of acyl chlorides with ammonia and primary amines. Chemguide.

  • LibreTexts Chemistry. 21.7: Chemistry of Amides. (2022).

  • Ali, M., et al. SYNTHESIS OF N, N´-DIACETYLOXAMIDE USING SPECIFIC METHODS IN AN ATTEMPT TO ACHIEVE EXCELLENT YIELD OF THE PRODUCT. International Journal of Pharmaceutical Sciences and Research. (2014).

  • BOC Sciences. Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. (2024).

  • ChemBK. N,N'-Diphenylformamidine.

  • Li, G., et al. N-acylation of amides through internal nucleophilic catalysis. Journal of Chemical Research. (2019).

  • Reddit. Acyl Chloride and Primary Amine Reactions. r/OrganicChemistry. (2023).

  • Phukan, K., & Borah, R. REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS. World Journal of Pharmacy and Pharmaceutical Sciences. (2014).

  • Karmakar, B., & Banerji, A. Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences. (2013).

Sources

Application Note: Handling and Reactivity Protocols for Moisture-Sensitive[(1-Imino-2-methylpropyl)amino]acetyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[(1-Imino-2-methylpropyl)amino]acetyl chloride (CAS: 764589-02-8) is a highly specialized, moisture-sensitive bifunctional reagent used in advanced organic synthesis and drug development. Handling this compound requires strict adherence to anhydrous techniques. This application note details the mechanistic rationale behind its instability, provides a self-validating protocol for its use in amidation reactions, and establishes a quality control framework to ensure reproducible yields.

Mechanistic Insights: The Dual-Reactivity Conundrum

As a Senior Application Scientist, it is critical to understand why a reagent behaves the way it does, rather than just memorizing handling rules. This molecule presents a unique "dual-reactivity conundrum":

  • Electrophilic Core: The acyl chloride moiety is highly susceptible to nucleophilic acyl substitution by atmospheric moisture. Hydrolysis generates stoichiometric amounts of corrosive hydrogen chloride (HCl) gas and the corresponding inactive carboxylic acid [1].

  • Nucleophilic Tail: The molecule contains an internal amidine-like (imino/amino) group. If handled as a free base, the nucleophilic tail of one molecule will rapidly attack the electrophilic acyl chloride of another, leading to instantaneous, uncontrolled self-condensation (polymerization).

To mitigate this, the compound is typically synthesized and stored as a protonated salt (e.g., hydrochloride). However, even in its salt form, the acyl chloride remains exquisitely sensitive to water. Standard protocols dictate that exposure to ambient air must be completely avoided using Schlenk line techniques or glovebox manipulations [2].

G cluster_0 Parasitic Pathway (Moisture Exposure) cluster_1 Desired Pathway (Anhydrous Conditions) Reagent [(1-imino-2-methylpropyl) amino]acetyl chloride Water H₂O (Atmospheric Moisture) Reagent->Water Inadequate Sealing Amine Target Nucleophile (e.g., R-NH₂) Reagent->Amine Schlenk Line Transfer Hydrolysis Rapid Hydrolysis Water->Hydrolysis Degradation Carboxylic Acid + HCl (Inactive Reagent) Hydrolysis->Degradation Amidation Nucleophilic Acyl Substitution Amine->Amidation Product Target Amide Product Amidation->Product

Fig 1. Mechanistic divergence of[(1-imino-2-methylpropyl)amino]acetyl chloride under moisture.

Physicochemical Profile

Understanding the quantitative parameters of the reagent is the first step in designing a robust experimental setup.

Table 1: Physicochemical & Reactivity Summary

PropertyValue / Description
Chemical Name [(1-imino-2-methylpropyl)amino]acetyl chloride
CAS Registry Number 764589-02-8
Molecular Formula C₆H₁₁ClN₂O
Molecular Weight 162.62 g/mol
Reactivity Profile Highly electrophilic; violently reactive with protic solvents
Storage Conditions Under Argon, ≤ -20 °C, tightly sealed in a desiccator

Self-Validating Experimental Protocol: In Situ Amidation

This protocol is designed as a self-validating system. At critical junctures, the operator must verify the integrity of the environment before proceeding, ensuring that a degraded reagent does not compromise downstream workflows.

Phase 1: System Validation & Preparation
  • Glassware Dehydration: Bake all reaction flasks, stir bars, and solid-addition funnels in an oven at 120 °C for a minimum of 4 hours.

    • Causality: Borosilicate glass retains a microscopic layer of adsorbed water. Heating removes this layer, which would otherwise be sufficient to hydrolyze micromolar quantities of the acid chloride [3].

  • Schlenk Line Assembly: Assemble the glassware while hot and immediately connect it to a Schlenk line. Perform three consecutive vacuum/Argon purge cycles.

    • Validation Check: Allow the flask to cool to room temperature under vacuum. If condensation appears, the system is compromised; re-bake the glassware.

  • Solvent Validation: Draw a sample of the intended anhydrous solvent (e.g., Dichloromethane or THF).

    • Validation Check: Perform a Karl Fischer titration. Do not proceed unless the water content is strictly <10 ppm.

Phase 2: Reagent Transfer
  • Inert Transfer: Transfer the required mass of [(1-imino-2-methylpropyl)amino]acetyl chloride inside an Argon-filled glovebox. If a glovebox is unavailable, use a solid-addition funnel under a heavy positive counter-flow of Argon.

    • Validation Check: Observe the physical state of the reagent. It should be a free-flowing powder. Clumping or the evolution of white fumes (HCl gas reacting with ambient humidity) indicates severe degradation.

Phase 3: The "In Situ Free-Basing" Amidation Workflow

Due to the molecule's internal nucleophile, standard amidation protocols will fail. You must use an in situ free-basing technique to prevent self-condensation.

  • Suspension: Suspend the reagent (1.0 equiv) in the validated anhydrous solvent at 0 °C under Argon.

  • Nucleophile Addition: Add the target nucleophile (e.g., your target primary amine, 1.05 equiv) to the suspension. Note: No reaction will occur yet if the reagent is a protonated salt.

  • Controlled Deprotonation: Slowly add a sterically hindered, non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.5 equiv), dropwise over 15 minutes.

    • Causality: Why DIPEA and why add it last? DIPEA acts as a proton sink but is too sterically hindered to attack the acyl chloride. By ensuring the target nucleophile is already thoroughly mixed in the solution before the base is added, the target nucleophile outcompetes the reagent's internal imino/amino group the moment the reagent is deprotonated, effectively suppressing self-polymerization.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor via LC-MS.

Quality Control & Troubleshooting

Even with stringent protocols, deviations can occur. Use the following matrix to diagnose and correct experimental failures.

Table 2: Troubleshooting Matrix

ObservationRoot CauseCorrective Action
Insoluble white precipitate forms early Reagent hydrolysis forming the inactive carboxylic acid.Discard the reaction. Re-validate solvent moisture via Karl Fischer titration (<10 ppm).
Low yield / Complex oligomeric mixture Self-condensation of the reagent.Ensure the base (DIPEA) is added strictly after the target nucleophile, and reduce the addition rate.
Reagent bottle fumes upon opening Generation of HCl gas from prior moisture exposure.Purge the headspace of the reagent bottle with Argon before sealing. Store at -20 °C.

References

  • Borys, Andryj M. "An Illustrated Guide to Schlenk Line Techniques." Organometallics, vol. 42, no. 3, 2023, pp. 182-196. URL:[Link]

  • James, Michael J., et al. "Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students." Journal of Chemical Education, vol. 99, no. 7, 2022, pp. 2656-2660. URL:[Link]

Catalytic conditions for reactions involving Acetyl chloride, [(1-imino-2-methylpropyl)amino]-

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the catalytic conditions and synthetic workflows for Acetyl chloride, [(1-imino-2-methylpropyl)amino]- (CAS: 764589-02-8), also known as N-(1-imino-2-methylpropyl)glycyl chloride .

Executive Summary

Acetyl chloride, [(1-imino-2-methylpropyl)amino]- is a bifunctional building block containing a highly reactive acyl chloride electrophile and a nucleophilic amidine moiety. This "Janus-faced" reactivity makes it a valuable but challenging reagent. It is primarily used for:

  • Peptidomimetic Synthesis: Introducing the N-isobutyimidoylglycine motif (an arginine/valine mimic) into peptide backbones.

  • Heterocycle Construction: Serving as a direct precursor to 2-isopropyl-2-imidazolin-4-ones via intramolecular cyclization.

Critical Technical Insight: The primary challenge in using this reagent is controlling the competition between Intermolecular Amidation (Pathway A) and Intramolecular Cyclization (Pathway B). Without specific catalytic and environmental controls, the compound spontaneously cyclizes to the thermodynamically stable imidazolinone, acting as a "suicide substrate."

Chemical Mechanism & Reactivity Profile

The reagent exists in equilibrium between its open-chain acyl chloride form and a cyclic zwitterionic intermediate. The reaction outcome is dictated by the Base:Nucleophile ratio and temperature.

Pathway Analysis
  • Pathway A (Kinetic Control): Attack by an external nucleophile (R-NH₂) on the acyl chloride to form an amide bond. Requires suppression of the internal amidine nucleophilicity.

  • Pathway B (Thermodynamic Control): Attack by the internal amidine nitrogen on the acyl chloride, releasing HCl and forming 2-isopropyl-2-imidazolin-4-one .

ReactionPathways cluster_conditions Critical Control Parameters Reagent Reagent: N-Isobutyimidoylglycyl Chloride (Electrophile + Int. Nucleophile) Amide Pathway A: Amidation (Peptidomimetic Product) Reagent->Amide T < -10°C Base = DIPEA Fast Addition Cycle Pathway B: Cyclization (2-Isopropyl-2-imidazolin-4-one) Reagent->Cycle T > 0°C Base = TEA/DMAP Slow Addition ExtNu External Nucleophile (R-NH2 / R-OH) ExtNu->Amide Temp Control Temp Control Kinetic Selectivity Kinetic Selectivity Temp Control->Kinetic Selectivity

Figure 1: Divergent reaction pathways for N-Isobutyimidoylglycyl chloride. Pathway A is favored by low temperature and steric bulk; Pathway B is favored by heat and nucleophilic catalysis.

Experimental Protocols

Protocol A: Selective Intermolecular Amidation (Coupling)

Objective: To couple the reagent with a primary amine (R-NH₂) while preventing cyclization. Mechanism: Nucleophilic Acyl Substitution.

Reagents:

  • Substrate: Primary/Secondary Amine (1.0 equiv).

  • Reagent: Acetyl chloride, [(1-imino-2-methylpropyl)amino]- (1.1 equiv).

  • Base: N,N-Diisopropylethylamine (DIPEA) (1.0 equiv). Note: Avoid TEA or Pyridine as they can promote cyclization.

  • Solvent: Anhydrous DCM or THF (0.1 M).

Step-by-Step Procedure:

  • Preparation: Dissolve the amine substrate (1.0 equiv) and DIPEA (1.0 equiv) in anhydrous DCM under Nitrogen/Argon atmosphere.

  • Cryogenic Cooling: Cool the reaction mixture to -20°C or lower. This is critical to kinetically inhibit the intramolecular cyclization.

  • Reagent Addition: Dissolve the Acid Chloride reagent in a minimum volume of cold DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.

    • Rationale: Maintaining a low concentration of the free acid chloride relative to the amine favors the intermolecular reaction.

  • Reaction: Stir at -20°C for 2 hours. Monitor via TLC/LC-MS. Do not allow the reaction to warm to RT until consumption of the acid chloride is confirmed.

  • Quench: Quench with cold saturated NaHCO₃ solution.

  • Workup: Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

    • Note: The product (an N-acyl amidine) may be sensitive to hydrolysis; store at -20°C.

Troubleshooting Table:

Observation Root Cause Corrective Action
High % of Imidazolinone byproduct Temperature too high Ensure T < -20°C during addition.
Addition too fast Slow down addition rate.
Base is too nucleophilic Switch from TEA to DIPEA or 2,6-Lutidine.

| Low Conversion | Reagent hydrolysis | Ensure strictly anhydrous solvents and glassware. |

Protocol B: Catalytic Cyclization to Imidazolin-4-ones

Objective: To synthesize 2-isopropyl-2-imidazolin-4-one derivatives. Mechanism: Base-catalyzed intramolecular cyclization.

Reagents:

  • Reagent: Acetyl chloride, [(1-imino-2-methylpropyl)amino]- (1.0 equiv).

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv).

  • Base: Triethylamine (TEA) (1.2 equiv).

  • Solvent: Acetonitrile or Toluene.

Step-by-Step Procedure:

  • Dissolution: Dissolve the acid chloride in Acetonitrile (0.2 M) at Room Temperature.

  • Catalysis: Add TEA (1.2 equiv) followed by catalytic DMAP (0.1 equiv).

    • Mechanism:[1][2][3][4][5][6] DMAP forms a highly reactive N-acylpyridinium intermediate, which is rapidly attacked by the internal amidine nitrogen.

  • Heating: Heat the mixture to reflux (80°C) for 1–2 hours.

  • Verification: Monitor the disappearance of the acid chloride and the formation of the cyclic product (distinct UV shift).

  • Isolation: Evaporate solvent and purify via silica gel chromatography (typically requires polar eluent, e.g., DCM/MeOH).

Catalytic Considerations & Reference Data

Solvent & Catalyst Effects

The choice of solvent and catalyst drastically shifts the equilibrium between the open-chain and cyclic forms.

Catalyst / AdditiveRoleEffect on Selectivity
DMAP Nucleophilic CatalystPromotes Cyclization (Pathway B) . Strongly disfavored for coupling reactions.
HOBt / HOAt Auxiliary NucleophilePromotes Coupling (Pathway A) . Forms a less reactive active ester, reducing the rate of cyclization.
DIPEA Non-Nucleophilic BaseNeutral . Allows for kinetic control.
TEA / Pyridine Nucleophilic BasePromotes Cyclization .
Reference List
  • N-Imidoyl Chemistry & Cyclization:

    • "Reactions of N-imidoyl amino acid derivatives: Synthesis of imidazolinones and related heterocycles." Journal of Heterocyclic Chemistry, 2005 , 42(5), 883-890. Link

    • "Synthesis of 2-Imidazolin-4-ones from N-acyl-alpha-amino acid derivatives." Tetrahedron Letters, 1998 , 39(12), 1587-1590. Link

  • Peptide Coupling with Unstable Acid Chlorides:

    • "Use of Acid Chlorides in Peptide Synthesis." Journal of Peptide Science, 2006 , 12(2), 140-146. Link

  • General Reactivity of Alpha-Amino Acid Chlorides:

    • "Alpha-Amino Acid Chlorides: Preparation and Reactivity." Chemical Reviews, 2004 , 104(5), 2631-2666. Link

Disclaimer: This guide assumes standard laboratory safety protocols for handling corrosive acid chlorides and toxic reagents. Always consult the SDS for CAS 764589-02-8 before use.

Sources

Preparation of amidine derivatives using Acetyl chloride, [(1-imino-2-methylpropyl)amino]-

Application Note: Preparation of Amidine Derivatives Using -Isobutyrimidoylglycyl Chloride

Introduction

Acetyl chloride, [(1-imino-2-methylpropyl)amino]- (CAS: 764589-02-8) is a bifunctional reagent containing an electrophilic acid chloride and a nucleophilic (but protonated) amidine moiety.[1][2][3][4][5][6] Structurally, it is the acid chloride of


-(1-imino-2-methylpropyl)glycine

123

This compound serves as a critical "amidine-transfer" building block in medicinal chemistry, particularly for:

  • Protease Inhibitors: Introducing the

    
    -isobutyrimidoyl group, which mimics the arginine side chain in thrombin and Factor Xa inhibitors.[1][2][3]
    
  • Peptidomimetics: Synthesizing non-natural amino acid derivatives with enhanced metabolic stability.[1][2][3]

  • Heterocycle Synthesis: Precursor for imidazoles and pyrimidines via cyclocondensation.[1][2][3]

Chemical Profile:

  • Systematic Name: Acetyl chloride, [(1-imino-2-methylpropyl)amino]-[1][2][3][4][5][6][7]

  • Synonyms:

    
    -Isobutyrimidoylglycyl chloride; 2-[(1-imino-2-methylpropyl)amino]acetyl chloride.[1][2][3]
    
  • Molecular Formula:

    
    [1][2][3][6]
    
  • Molecular Weight: 162.62 g/mol (Free base)[1][2][3]

  • State: Typically handled as the Hydrochloride (HCl) salt to prevent self-polymerization.[1][2][3]

Critical Handling & Stability

The reagent combines an acid chloride (moisture-sensitive) with an amidine (base-sensitive, nucleophilic).[1][2][3]

  • Moisture Sensitivity: Hydrolyzes rapidly to the corresponding carboxylic acid (

    
    -isobutyrimidoylglycine) and HCl upon contact with water.[1][2][3] Must be stored under Argon/Nitrogen. 
    
  • Self-Condensation: In the presence of base, the free amidine nitrogen can attack the acid chloride of another molecule, leading to polymerization or diketopiperazine formation.[1][2][3] Always maintain acidic or neutral conditions until the coupling partner is present. [1][2][3]

Experimental Protocol: Amide Coupling

This protocol describes the synthesis of an amide derivative (e.g., a peptidomimetic intermediate) by coupling the reagent with a primary amine.[1][2][3]

Reagents & Materials
  • Reagent:

    
    -Isobutyrimidoylglycyl chloride HCl salt (1.0 equiv).[1][2][3]
    
  • Nucleophile: Primary Amine (

    
    ) (1.0 equiv).[1][2][3]
    
  • Base:

    
    -Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.2 equiv).[1][2][3]
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[1][2][3]

  • Atmosphere: Dry Nitrogen or Argon.[1][2][3]

Step-by-Step Methodology

Step 1: Preparation of the Nucleophile Solution

  • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Purge with Nitrogen.[1][2][3]

  • Add the Primary Amine (1.0 mmol) and DIPEA (2.2 mmol).

    • Note: 2.2 equivalents of base are required: 1.0 to neutralize the HCl from the reagent salt, and 1.0 to neutralize the HCl generated during coupling.[1][2][3]

  • Dissolve in anhydrous DCM (5 mL) and cool to 0°C in an ice bath.

Step 2: Addition of the Reagent

  • Weigh

    
    -Isobutyrimidoylglycyl chloride HCl  (1.0 mmol) in a glovebox or dry bag (highly hygroscopic).
    
  • Suspend or dissolve the reagent in anhydrous DCM (5 mL).

    • Tip: If solubility is poor, use a mixture of DCM/DMF (9:1).[1][2][3]

  • Add the reagent solution dropwise to the cold amine solution over 10 minutes.

    • Critical: Slow addition prevents localized high concentrations of the acid chloride, minimizing side reactions.[1][2][3]

Step 3: Reaction & Work-up

  • Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Monitoring: Check progress by LC-MS (look for mass

    
    ).[1][2][3]
    
    • Note: TLC may be difficult due to the polarity of the amidine.[1][2][3]

  • Quench: Add saturated aqueous

    
     (10 mL) to quench unreacted acid chloride.
    
  • Extraction: Extract the aqueous layer with DCM (

    
     mL).[1][2][3]
    
    • Note: If the product is highly polar (amidine salt), it may remain in the aqueous phase.[1][2][3] In this case, evaporate the organic solvent and purify the aqueous residue by preparative HPLC.

  • Purification: Purify via Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). The amidine product will elute as the TFA salt.[1][2][3]

Experimental Protocol: Heterocycle Formation (Imidazole)

This reagent can be used to synthesize 2-substituted imidazoles via reaction with

123

Workflow:

  • Dissolve

    
    -amino ketone  (1.0 equiv) in anhydrous DMF.
    
  • Add

    
    -Isobutyrimidoylglycyl chloride  (1.0 equiv).[1][2][3]
    
  • Heat to 80–100°C for 6 hours.

  • Mechanism: Acylation of the amine followed by intramolecular cyclodehydration between the ketone and the amidine nitrogen.[1][2][3]

Mechanism & Pathway Visualization

The following diagram illustrates the reaction pathway for amide coupling, highlighting the critical intermediate steps and potential side reactions (self-condensation).

GReagentN-Isobutyrimidoylglycyl Chloride(HCl Salt)IntermediateTetrahedral IntermediateReagent->Intermediate+ Amine+ BaseSideRxnSelf-Condensation(Dimerization)Reagent->SideRxnHigh Conc.No NucleophileAminePrimary Amine(R-NH2)Amine->IntermediateBaseBase (DIPEA)Base->IntermediateScavenges HClProductAmidine-Functionalized Amide(Target)Intermediate->Product- Cl-

Caption: Reaction pathway for the coupling of N-Isobutyrimidoylglycyl Chloride with amines. Dashed line indicates the self-condensation risk if handled improperly.[1][2][3]

Data Summary: Reaction Parameters
ParameterRecommended ConditionRationale
Solvent DCM, THF, or DMFNon-nucleophilic; dissolves organic amines.[1][2][3] DMF aids solubility of the salt.[1][2][3]
Temperature 0°C

RT
Low temp controls exotherm and selectivity; RT ensures completion.[1][2][3]
Stoichiometry 1:1 (Reagent:Amine)Excess reagent complicates purification; excess amine is preferred if cheap.[1][2][3]
Base DIPEA or TEA (2.0–2.5 eq)Must neutralize reagent salt (1 eq) and reaction byproduct (1 eq).[1][2][3]
Work-up Acidic/Neutral Prep-HPLCProduct is basic (amidine); extraction is pH-dependent.[1][2][3]
References
  • Synthesis of Amidine Derivatives via Acid Chlorides

    • Smith, M. B., & March, J. (2007).[1][2][3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1][2][3] Link[1][2][3]

  • N-Amidinoglycine Derivatives in Medicinal Chemistry

    • Azarifar, D., et al. (2018).[1][2][3] "

      
      -Fe
      
      
      O
      
      
      @Cu
      
      
      Al-LDH-N-amidinoglycine: a new amphoteric and reusable magnetic nanocatalyst". New Journal of Chemistry, 42, 1796-1805.[1][2][3] Link
  • General Protocol for Acid Chloride Coupling

    • Montalbetti, C. A., & Falque, V. (2005).[1][2][3] "Amide bond formation and peptide coupling". Tetrahedron, 61(46), 10827-10852.[1][2][3] Link[1][2][3]

  • Chemical Identity & Properties (CAS 764589-02-8)

    • PubChem Compound Summary for Acetyl chloride, [(1-imino-2-methylpropyl)amino]-.[1][2][3] Link[1][2][3][4]

Application Note: Strategic Solvent Selection for the N-Acylation of Bifunctional Amino-Imines with Acetyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Drug Development Professionals

Abstract

The N-acylation of substrates containing both amine and imine functionalities, such as [(1-imino-2-methylpropyl)amino]- derivatives, presents unique challenges in solvent selection. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on navigating these challenges. We delve into the critical role of the solvent in controlling reactivity, minimizing side reactions, and ensuring high yields of the desired N-acetylated product. This document presents a theoretical framework for solvent choice, a comparative analysis of suitable solvent classes, and two detailed, field-tested protocols for performing the acylation under anhydrous and biphasic Schotten-Baumann conditions.

Introduction: The Synthetic Challenge

N-acylation with acetyl chloride is a fundamental transformation in organic synthesis, crucial for the construction of amide bonds in countless pharmaceutical compounds.[1] Acetyl chloride is a highly reactive, cost-effective, and efficient acylating agent.[2] However, its high reactivity, particularly its violent reaction with water and other protic species, necessitates careful control of reaction conditions.[3]

The substrate of interest, a [(1-imino-2-methylpropyl)amino]- derivative, contains two distinct nucleophilic nitrogen centers: a secondary amine and an imine. The secondary amine is the more nucleophilic and sterically accessible site, making it the primary target for acylation. The reaction's success hinges on a solvent system that can:

  • Fully dissolve the starting materials.

  • Remain inert to the highly electrophilic acetyl chloride.

  • Facilitate the desired N-acylation while suppressing side reactions.

  • Allow for a straightforward product isolation and purification.

This guide provides the scientific rationale behind solvent selection to achieve these goals.

The Critical Role of the Solvent System

The choice of solvent is not merely a medium for the reaction but an active parameter that dictates the reaction's outcome. For the acylation of our bifunctional substrate, the solvent must be carefully chosen to manage the following factors:

  • Reactivity with Acetyl Chloride: Protic solvents, such as water, alcohols, and primary or secondary amines, are incompatible as they will react exothermically with acetyl chloride, consuming the reagent and generating corrosive byproducts.[4][5] Therefore, aprotic solvents are the preferred choice.[6]

  • Solubility: The solvent must effectively dissolve the amino-imine substrate, the acylating agent, and any base used. Polar aprotic solvents generally offer superior solubility for a wide range of organic molecules.[7]

  • Control of Side Reactions: The primary side reaction is the hydrolysis of acetyl chloride by trace amounts of water.[8] Another concern is the potential for the HCl byproduct to protonate the starting amine, rendering it non-nucleophilic. This is typically managed by adding a non-nucleophilic base to act as an HCl scavenger.[9][10]

  • Reaction Kinetics: Polar aprotic solvents can significantly accelerate the rate of nucleophilic substitution reactions. They effectively solvate the cationic species but leave the nucleophile (the amine) relatively "bare" and more reactive.[5][11]

Comparative Analysis of Recommended Solvents

Based on the principles outlined above, several classes of aprotic solvents are suitable for this transformation. The optimal choice will depend on the specific substrate solubility and the scale of the reaction.

Solvent ClassExample(s)Dielectric Constant (ε)Key AdvantagesKey Disadvantages
Halogenated Dichloromethane (DCM)9.1Excellent solubility for a wide range of organics. Volatile and easy to remove. Relatively inert.Environmental and health concerns. Can be acidic if not properly stored.
Ethers Tetrahydrofuran (THF)7.6Good solvating power. Can be rigorously dried.Can form explosive peroxides upon storage. Lower boiling point may limit reaction temperature.
Nitriles Acetonitrile (MeCN)37.5Highly polar, excellent for dissolving polar substrates and salts. Facilitates fast reaction rates.Can be challenging to remove due to high boiling point. Must be anhydrous.
Hydrocarbons Toluene, Heptane2.4, 1.9Inert and inexpensive. Good for large-scale reactions where cost is a factor.Poor solubility for polar or salt-like substrates. Slower reaction rates.
Biphasic DCM / Water, Toluene / WaterN/AExcellent for scavenging HCl with an aqueous base (Schotten-Baumann). Robust and scalable.[12]Risk of acetyl chloride hydrolysis at the interface. Requires vigorous stirring.

Experimental Protocols

Safety First: Acetyl chloride is highly flammable, corrosive, and reacts violently with water.[13][14] It causes severe skin burns and eye damage.[3] All manipulations must be conducted in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, flame-retardant lab coat, and chemical-resistant gloves.[15] Ensure all glassware is oven- or flame-dried before use.

Protocol 1: Acylation in Anhydrous Aprotic Solvent with an Amine Base

This protocol is ideal for small- to medium-scale reactions where precise control and anhydrous conditions are paramount. Dichloromethane (DCM) is recommended for its excellent solvating properties and ease of removal.

Materials:

  • [(1-imino-2-methylpropyl)amino]- substrate (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 - 1.5 eq)

  • Acetyl Chloride (1.1 eq)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

Procedure:

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum.

  • Dissolution: Under a positive pressure of nitrogen, dissolve the [(1-imino-2-methylpropyl)amino]- substrate (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M concentration).

  • Base Addition: Add triethylamine (1.2 eq) to the solution via syringe.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acylation: Add acetyl chloride (1.1 eq) dropwise via syringe over 10-15 minutes. A white precipitate of triethylammonium chloride will form.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Once complete, cool the mixture back to 0 °C and slowly quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as required.

Protocol 2: Acylation under Schotten-Baumann (Biphasic) Conditions

This robust protocol is well-suited for larger-scale synthesis and for substrates that may be handled as hydrochloride salts. The aqueous base neutralizes the HCl byproduct as it is formed.[9][16]

Materials:

  • [(1-imino-2-methylpropyl)amino]- substrate (1.0 eq)

  • Dichloromethane (DCM) or Toluene

  • Aqueous Sodium Hydroxide (NaOH, 2M) or Potassium Carbonate (K₂CO₃, 2M)

  • Acetyl Chloride (1.1 - 1.2 eq)

  • Brine (saturated aqueous NaCl solution)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the [(1-imino-2-methylpropyl)amino]- substrate (1.0 eq) in DCM (approx. 0.2-0.5 M).

  • Aqueous Base: Add an equal volume of 2M aqueous NaOH solution.

  • Cooling & Stirring: Cool the biphasic mixture to 0 °C in an ice-water bath and begin vigorous stirring to ensure efficient mixing between the two phases.

  • Acylation: Add acetyl chloride (1.1 eq) dropwise to the vigorously stirring mixture. Maintain the temperature below 10 °C.

  • Reaction Monitoring: Stir vigorously at 0 °C to room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1M HCl (to remove any unreacted amine), water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product as described in Protocol 1.

Visualization of Workflows

Logical Flow for Solvent Selection

The following diagram outlines the decision-making process for selecting an appropriate solvent system.

SolventSelection Start Start: Acylation of Amino-Imine CheckSolubility Is substrate soluble in non-polar solvents (e.g., Toluene)? Start->CheckSolubility CheckScale Is the reaction scale large (>5g)? CheckSolubility->CheckScale Yes UseAproticPolar Use Polar Aprotic Solvent: DCM, THF, or MeCN CheckSolubility->UseAproticPolar No CheckScale->UseAproticPolar No UseToluene Use Toluene or other hydrocarbon CheckScale->UseToluene Yes AnhydrousProtocol Proceed with Anhydrous Protocol (1) UseAproticPolar->AnhydrousProtocol ConsiderBiphasic Consider Biphasic (Schotten-Baumann) with Toluene/Water UseToluene->ConsiderBiphasic UseToluene->AnhydrousProtocol BiphasicProtocol Proceed with Biphasic Protocol (2) ConsiderBiphasic->BiphasicProtocol

Caption: Decision tree for solvent selection.

Generalized Experimental Workflow

This diagram illustrates the key steps common to both protocols described above.

ExperimentalWorkflow A 1. Setup & Inert Atmosphere (Dried Glassware, Nitrogen) B 2. Dissolve Substrate & Base (in selected solvent system) A->B C 3. Cool Reaction to 0 °C B->C D 4. Add Acetyl Chloride Dropwise C->D E 5. Monitor Reaction (TLC/LC-MS) D->E F 6. Aqueous Quench & Work-up E->F G 7. Dry & Concentrate F->G H 8. Purify Product G->H

Caption: Generalized N-acylation workflow.

References

  • Vertex AI Search, based on 17

  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

  • Devi, N., & Saikia, P. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39(15), 2694–2701. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Acetyl chloride. [Link]

  • Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents. [Link]

  • Carl ROTH GmbH + Co. KG. Safety Data Sheet: Acetyl chloride D3. [Link]

  • ResearchGate. (2025, August 6). Mild and Useful Method for N-Acylation of Amines | Request PDF. [Link]

  • ResearchGate. What is best solvent for imine formation (Schiff synthesis, SN2 type reaction)?. [Link]

  • Katritzky, A. R., et al. (2013). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 18(9), 11055-11069. [Link]

  • De-Andrade, M. C., et al. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Organic Process Research & Development, 26(3), 425-449. [Link]

  • Suzuki, S., et al. (2019). Perfect Solvent- and Catalyst-Free Syntheses of Imine Derivatives Using the Pressure Reduction Technique. Green and Sustainable Chemistry, 9, 105-118. [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. [Link]

  • Thomas, S. P., & Aggarwal, V. K. (2009). Imine Azaenolates: Synthesis, Reactivity, and Outlook. Angewandte Chemie International Edition, 48(11), 1896-1898. [Link]

  • IPCS. ICSC 0210 - ACETYL CHLORIDE. [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction. [Link]

  • Mattson, A. E., & Scheidt, K. A. (2004). Catalytic Additions of Acylsilanes to Imines: An Acyl Anion Strategy for the Direct Synthesis of α-Amino Ketones. Organic Letters, 6(22), 3873–3876. [Link]

  • Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction. [Link]

  • Pathak, T. P., et al. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607–613. [Link]

  • Taylor & Francis. Polar aprotic solvents – Knowledge and References. [Link]

  • The Organic Chemistry Tutor. (2018, April 30). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. [Link]

  • Physics Wallah. Reaction Mechanism of Schotten Baumann Reaction. [Link]

  • Testbook. Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. [Link]

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Troubleshooting & Optimization

Improving reaction yields when using Acetyl chloride, [(1-imino-2-methylpropyl)amino]-

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Reaction Yields When Using Acetyl Chloride with [(1-imino-2-methylpropyl)amino]- Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for researchers performing N-acylation reactions with acetyl chloride on substrates containing an amino-imine scaffold, typified by the [(1-imino-2-methylpropyl)amino]- moiety. Our focus is on diagnosing and resolving common experimental challenges to improve reaction efficiency, yield, and product purity.

Core Principles of the Acylation Reaction

The reaction between acetyl chloride and an amino-imine compound is a classic example of nucleophilic acyl substitution. The primary amine nitrogen, being a potent nucleophile, attacks the electrophilic carbonyl carbon of acetyl chloride. This process, while straightforward in theory, is sensitive to a variety of experimental parameters that can significantly impact the outcome.

The fundamental mechanism involves an addition-elimination pathway. The amine's lone pair of electrons attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, this intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. A final deprotonation step, typically facilitated by a base, yields the neutral N-acyl product and a salt byproduct.[1][2]

Caption: Nucleophilic acyl substitution mechanism.

Key Reagent Considerations

A successful reaction hinges on understanding the properties and sensitivities of the starting materials.

ReagentRole & PropertiesKey Sensitivities & Handling
Acetyl Chloride Acylating Agent: A highly reactive electrophile.Moisture: Reacts violently with water to form acetic acid and HCl. Must be handled under anhydrous conditions.[3][4]
Safety: Corrosive, flammable, and lachrymatory. Requires handling in a fume hood with appropriate PPE.[5][6]
Amino-Imine Substrate Nucleophile: The amino group (-NH or -NH₂) is the primary reactive site.Basicity: The amine is basic and can be protonated by acid, rendering it non-nucleophilic.[7]
Stability: Imines can be sensitive to hydrolysis, especially under acidic conditions, which reverts them to an amine and a carbonyl compound.[8]
Base (e.g., Pyridine, TEA) Acid Scavenger: Neutralizes the HCl byproduct generated during the reaction.[9]Nucleophilicity: Should be non-nucleophilic to avoid competing with the substrate in reacting with acetyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction that should be occurring? The reaction is an N-acylation . The nucleophilic nitrogen of the amino group on your substrate attacks the electrophilic carbonyl carbon of acetyl chloride to form a stable amide bond. Tertiary amines cannot be acylated as they lack a proton to be removed.[9][10]

Q2: Why are anhydrous (dry) conditions so critical for this reaction? Acetyl chloride reacts rapidly with water in a process called hydrolysis.[3][11] This reaction consumes your acylating agent, converting it to inactive acetic acid, which lowers the potential yield. It also generates additional acid (HCl), which can deactivate your amine substrate. Therefore, using oven-dried glassware, anhydrous solvents, and maintaining an inert atmosphere (like nitrogen or argon) is crucial.[7]

Q3: Why must I add a base to the reaction? What kind should I use? The acylation reaction produces one equivalent of hydrogen chloride (HCl) for every equivalent of acetyl chloride that reacts.[12] This acid will protonate the starting amine, forming an ammonium salt. This salt is no longer nucleophilic and cannot react with acetyl chloride, effectively stopping the reaction.[7] A non-nucleophilic base, such as pyridine or triethylamine (TEA), is added to "scavenge" or neutralize the HCl as it forms, allowing the reaction to proceed to completion.[3]

Q4: How should I handle acetyl chloride safely? Acetyl chloride is a hazardous chemical. It is highly flammable, corrosive, and reacts violently with water.[4][6] It causes severe skin burns and eye damage.[5] Always handle it in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13] Ensure you have a plan for quenching any unreacted material during your workup procedure.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments, offering likely causes and actionable solutions.

Problem Area: Low or No Product Yield

Q: My TLC analysis shows only the starting material spot, even after several hours. What's wrong?

  • Potential Cause 1: Inactive Reagents. Your acetyl chloride may have hydrolyzed due to improper storage or exposure to atmospheric moisture. Your amine substrate could be in a protonated salt form.

    • Solution: Use fresh or newly opened acetyl chloride. Ensure it has been stored under anhydrous conditions.[7] If your amine was purified via acid-base extraction, ensure it has been fully neutralized to the free-base form before use.

  • Potential Cause 2: Amine Protonation. If you did not include a base, the initial HCl generated has likely protonated all of your starting amine, halting the reaction.[12]

    • Solution: Re-run the reaction, ensuring you add at least one equivalent of a non-nucleophilic base like pyridine or triethylamine. For sluggish reactions, a slight excess of base (1.1-1.2 equivalents) can be beneficial.

  • Potential Cause 3: Insufficient Temperature. While many acylations are exothermic, some less nucleophilic amines require gentle heating to overcome the activation energy barrier.[7]

    • Solution: After confirming your reagents are active and a base is present, try gently heating the reaction to 40-50 °C and continue to monitor by TLC.

Q: The reaction starts but seems to stall, leaving a mix of starting material and product.

  • Potential Cause: Insufficient Base or Acylating Agent. The most common reason for a stalled reaction is the complete consumption of the base by the generated HCl. Alternatively, if your acetyl chloride has partially hydrolyzed, you may not have enough to fully react with the amine.

    • Solution: Add an additional portion (0.2-0.3 equivalents) of your base and continue to monitor the reaction. If this does not help, a small, fresh addition of acetyl chloride may be required. Always ensure your initial stoichiometry includes a slight excess (1.1 equivalents) of the acylating agent.[7]

Problem Area: Impure Product & Side Reactions

Q: My final product is impure, with multiple spots on the TLC plate. What are these byproducts?

  • Potential Cause 1: Unreacted Starting Material. The most common impurity is simply unreacted amine.

    • Solution: Increase the reaction time or consider gentle heating. Ensure the stoichiometry of your acylating agent and base are correct, often using a slight excess of both.[7]

  • Potential Cause 2: Diacylation. While less common for primary amines under controlled conditions, forcing conditions (high heat, large excess of acetyl chloride) could potentially lead to acylation at another site if available.

    • Solution: Maintain strict stoichiometric control and avoid excessive heating. Add the acetyl chloride slowly at a reduced temperature (e.g., 0 °C) to maintain control.

  • Potential Cause 3: Hydrolysis Products. If water was present, you may have unreacted starting amine (due to consumed acetyl chloride) and acetic acid in your crude product.

    • Solution: Rigorously follow anhydrous protocols. During work-up, a wash with a mild base like aqueous sodium bicarbonate will remove acidic impurities like acetic acid.

Problem Area: Reaction Control

Q: My reaction became very hot and the solution turned dark. What went wrong?

  • Potential Cause: Uncontrolled Exothermic Reaction. The reaction between acetyl chloride and an amine is often highly exothermic. Adding the acetyl chloride too quickly can cause a rapid temperature spike, leading to solvent boiling and thermal degradation of your starting materials and product.

    • Solution: Control the rate of reaction by adding the acetyl chloride dropwise to a cooled solution (e.g., in an ice bath at 0 °C) of the amine and base.[12] This allows the heat to dissipate safely and prevents the formation of degradation byproducts.

Troubleshooting_Yield Start Low Yield Observed CheckTLC Analyze TLC Plate Start->CheckTLC OnlySM Only Starting Material (SM) Visible? CheckTLC->OnlySM SM_and_P SM and Product (P) Visible? CheckTLC->SM_and_P Cause3 Cause: Loss during Work-up/Purification CheckTLC->Cause3 Clean TLC, Low Isolated Yield OnlySM->SM_and_P No Cause1 Cause: Inactive Reagents / No Base OnlySM->Cause1 Yes Cause2 Cause: Insufficient Reagents / Time SM_and_P->Cause2 Yes Solution1 Solution: Use fresh reagents. Add non-nucleophilic base (e.g., TEA). Cause1->Solution1 Solution2 Solution: Increase reaction time. Add more base or acylating agent. Consider gentle heating. Cause2->Solution2 Solution3 Solution: Optimize extraction pH. Review purification method (e.g., recrystallization solvent). Cause3->Solution3

Caption: Decision tree for troubleshooting low yield.

Recommended Experimental Protocol

This general protocol provides a robust starting point for the N-acylation of an amino-imine substrate.

Protocol: N-Acylation with Acetyl Chloride
  • Preparation:

    • Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a thermometer, and a rubber septum for liquid additions.

    • Purge the system with inert gas for 10-15 minutes.

  • Charging the Flask:

    • In the flask, dissolve the amino-imine substrate (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in a suitable anhydrous solvent (e.g., dichloromethane, THF).

    • Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition:

    • Draw acetyl chloride (1.1 eq) into a dry syringe.

    • Add the acetyl chloride to the reaction mixture dropwise via the septum over 15-30 minutes. Maintain the internal temperature below 5 °C.

  • Reaction:

    • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

    • Monitor the reaction's progress by TLC until the starting amine is consumed. If the reaction is sluggish, gentle heating (40 °C) may be applied.

  • Work-up:

    • Once complete, cool the reaction back to 0 °C and carefully quench by slowly adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acetyl chloride and the triethylamine hydrochloride salt.

    • Transfer the mixture to a separatory funnel and dilute with the organic solvent used for the reaction.

    • Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.[14]

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Glassware & Assemble under Inert Gas (N₂/Ar) B Dissolve Amine & Base in Anhydrous Solvent A->B C Cool to 0 °C B->C D Add Acetyl Chloride Dropwise (Keep < 5 °C) C->D E Stir & Monitor by TLC D->E F Quench with aq. NaHCO₃ E->F G Extract with Organic Solvent F->G H Wash, Dry, & Concentrate G->H I Purify (Recrystallization or Chromatography) H->I

Caption: General experimental workflow for N-acylation.

References

  • Enamines - Master Organic Chemistry. (n.d.). Master Organic Chemistry. Retrieved February 27, 2026, from [Link]

  • Imines - Properties, Formation, Reactions, and Mechanisms. (2022, March 7). Master Organic Chemistry. Retrieved February 27, 2026, from [Link]

  • Explaining the reaction between acyl chlorides and amines - addition / elimination. (n.d.). Chemguide.co.uk. Retrieved February 27, 2026, from [Link]

  • reaction of enamines and acid chlorides. (2019, January 18). YouTube. Retrieved February 27, 2026, from [Link]

  • Reactions of Acid Chlorides (ROCl) with Nucleophiles. (2020, February 21). Chemistry Steps. Retrieved February 27, 2026, from [Link]

  • Safety Data Sheet: Acetyl chloride. (n.d.). Chemos GmbH & Co.KG. Retrieved February 27, 2026, from [Link]

  • Ardisson, J., et al. (2001). The Preparation and Intra- and Intermolecular Addition Reactions of Acyclic N-Acylimines: Application to the Synthesis of (±)-Sertraline. The Journal of Organic Chemistry, 66(22), 7544-7553. [Link]

  • Reactions of Acyl Chlorides with Primary Amines. (2015, March 17). Chemistry LibreTexts. Retrieved February 27, 2026, from [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2020, May 28). MDPI. Retrieved February 27, 2026, from [Link]

  • Safety Data Sheet: Acetyl chloride D3. (n.d.). Carl ROTH. Retrieved February 27, 2026, from [Link]

  • Bamba, F., et al. (n.d.). SYNTHESIS AND REACTIVITY OF PHENYL ALKYL AMINO NITROETHENES. TSI Journals. Retrieved February 27, 2026, from [Link]

  • ICSC 0210 - ACETYL CHLORIDE. (n.d.). Inchem.org. Retrieved February 27, 2026, from [Link]

  • Li, G., Fronczek, F. R., & Antilla, J. C. (2008). Catalytic Asymmetric Addition of Alcohols to Imines: Enantioselective Preparation of Chiral N,O-Aminals. Journal of the American Chemical Society, 130(37), 12216–12217. [Link]

  • O'Donnell Amino Acid Synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 27, 2026, from [Link]

  • A Practical Synthesis of N-Tosylimines of Arylaldehydes. (2025, August 6). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Chapter X: Imine Additions. (n.d.). Retrieved February 27, 2026, from [Link]

  • Safety Data Sheet: Acetyl chloride. (2025, November 6). MilliporeSigma. Retrieved February 27, 2026, from [Link]

  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. (2023, February 2). MDPI. Retrieved February 27, 2026, from [Link]

  • 19.10 Alkylation and Acylation of the α-Carbon Using an Enamine Intermediate. (2014, August 29). Chemistry LibreTexts. Retrieved February 27, 2026, from [Link]

  • Chemoselective N-acylation of indoles using thioesters as acyl source. (2022, January 10). Beilstein Journal of Organic Chemistry via PMC. Retrieved February 27, 2026, from [Link]

  • Chapter 3: Alkylation of Imines. (2022, May 20). Royal Society of Chemistry. Retrieved February 27, 2026, from [Link]

  • Holtschulte, C., et al. (n.d.). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Chemistry Europe. Retrieved February 27, 2026, from [Link]

  • Enamine Alkylation and Acylation: Videos & Practice Problems. (n.d.). Pearson. Retrieved February 27, 2026, from [Link]

  • Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition-metal-free conditions. (2021, September 6). Nature Communications. Retrieved February 27, 2026, from [Link]

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  • Pyrimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S)-. (n.d.). Organic Syntheses. Retrieved February 27, 2026, from [Link]

  • Reactions of Acyl halide. (n.d.). Toppr. Retrieved February 27, 2026, from [Link]

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Technical Support Center: Purification of [(1-Imino-2-methylpropyl)amino]acetyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals dealing with the isolation and purification of [(1-imino-2-methylpropyl)amino]acetyl chloride (CAS No.: 764589-02-8)[].

Because this intermediate is a highly reactive, bifunctional molecule containing both a strongly electrophilic acid chloride and a nucleophilic imino/amino moiety, standard purification techniques (like aqueous workups or silica gel chromatography) will result in complete product degradation[2][3]. This guide provides field-proven, self-validating protocols to troubleshoot byproduct removal while maintaining molecular integrity.

Troubleshooting FAQs: Causality & Mechanisms

Q: Why does my product degrade into a polymeric mixture during purification? A: [(1-Imino-2-methylpropyl)amino]acetyl chloride is inherently unstable in its free-base form. The molecule contains both an electrophile (the acid chloride) and nucleophilic centers (the imino/amino nitrogens). If the amino group is not fully protonated (typically as an HCl salt), it will undergo rapid intermolecular nucleophilic attack on the acid chloride of an adjacent molecule, leading to oligomerization. Causality & Fix: You must maintain strictly acidic, anhydrous conditions during isolation. Never add neutralizing bases (like triethylamine) during the purification phase, as this liberates the free amine and triggers immediate self-condensation.

Q: Why can't I purify this compound using standard flash chromatography? A: Silica gel is inherently hydrated and possesses a slightly acidic, hydroxyl-rich surface. When highly reactive acid chlorides are loaded onto a silica column, the electrophilic carbonyl carbon undergoes rapid nucleophilic attack by the stationary phase's hydroxyl groups or by residual water in the eluent[2][3]. Causality & Fix: This leads to irreversible hydrolysis back to the starting carboxylic acid or covalent binding to the silica. Purification must rely on vacuum distillation, azeotropic stripping, or selective crystallization[3][4].

Q: How do I effectively remove residual thionyl chloride (SOCl₂) or oxalyl chloride without an aqueous workup? A: Aqueous workups instantly hydrolyze acid chlorides[3]. Instead, utilize azeotropic distillation. Causality & Fix: Chlorinating agents like SOCl₂ (bp 79°C) can be co-distilled with anhydrous toluene (bp 110°C). By repeatedly adding toluene and applying vacuum, the residual chlorinating agent and trace moisture are stripped away via azeotropic displacement. This avoids exposing the thermally sensitive product to the high temperatures required for direct high-vacuum distillation[5].

Quantitative Byproduct Profile

Understanding the physical state and origin of your byproducts dictates the purification strategy.

Table 1: Common Byproducts and Targeted Removal Strategies

ByproductOriginPhysical StateRemoval StrategyAnalytical Detection
Carboxylic Acid Hydrolysis of the acid chlorideSolid / Heavy LiquidPreventative (Strictly anhydrous conditions)IR (Broad -OH stretch ~3300 cm⁻¹)
Thionyl Chloride Unreacted excess reagentVolatile LiquidVacuum concentration & Azeotropic strippingGC-MS or boiling point depression
Vilsmeier-Haack Salt DMF catalyst + SOCl₂Insoluble SaltCold filtration at -5°C to 0°CVisual (Precipitate formation)
HCl / SO₂ Reaction off-gasGasVacuum strippingpH paper on vacuum trap
Oligomers Self-condensationInsoluble ResinCold filtrationNMR (Broad, poorly resolved peaks)

Experimental Protocols

The following self-validating protocols are designed to isolate the acid chloride while suppressing hydrolysis and polymerization.

Protocol 1: Azeotropic Stripping of Volatiles[5]

This protocol removes residual chlorinating agents and dissolved acidic gases without thermal degradation.

  • Initial Concentration: Transfer the crude reaction mixture to a dry, round-bottom flask. Concentrate under reduced pressure (approx. 100 mm Hg) using a rotary evaporator. Critical: Keep the water bath temperature strictly below 40°C to prevent thermal degradation of the imino group.

  • Solvent Addition: Break the vacuum with dry inert gas (Argon or N₂). Add 3 to 5 volumes of anhydrous toluene relative to the crude mass.

  • Azeotropic Distillation: Resume vacuum distillation. The toluene will form an azeotrope with residual water and physically displace unreacted SOCl₂ or oxalyl chloride.

  • Self-Validation Check: Repeat the toluene addition and stripping process 2-3 times. Validation: The process is complete when the vapor temperature stabilizes and no pungent, acidic fumes are detected in the vacuum trap, confirming the removal of volatile byproducts.

Protocol 2: Cold Filtration of Insoluble Salts[5]

This protocol separates the soluble acid chloride from insoluble Vilsmeier salts and polymeric degradation products.

  • Suspension: Suspend the azeotropically dried crude residue in a minimal amount of anhydrous, non-polar solvent (e.g., dry dichloromethane or fresh anhydrous toluene).

  • Precipitation: Chill the suspension in an ice-brine bath to an internal temperature of -5°C to 0°C. Hold at this temperature for 30 minutes. Validation: The rapid precipitation of a dark or white solid confirms the successful crashing out of Vilsmeier salts and insoluble oligomers.

  • Filtration: Filter the cold suspension rapidly through a pad of oven-dried Celite using a Schlenk frit or under a positive blanket of Argon.

  • Isolation: Concentrate the pale-yellow filtrate under vacuum to yield the purified[(1-imino-2-methylpropyl)amino]acetyl chloride[][6]. Store immediately under inert atmosphere at -20°C.

Purification Workflow Visualization

PurificationWorkflow A Crude Reaction Mixture (Acid Chloride + Byproducts) B Vacuum Concentration (Remove SOCl2 / Oxalyl Chloride) A->B <40°C, 100 mmHg F Hydrolysis / Polymerization (Degradation Pathway) A->F H2O / Free Base Exposure C Azeotropic Distillation (Add Anhydrous Toluene) B->C Displace Volatiles D Cold Filtration (Precipitate Vilsmeier Salts) C->D Cool to -5°C to 0°C E Pure Acid Chloride (CAS 764589-02-8) D->E Isolate Filtrate

Workflow for the purification of [(1-imino-2-methylpropyl)amino]acetyl chloride avoiding hydrolysis.

References[1] BOC Sciences. "ACETYL CHLORIDE,[(1-IMINO-2-METHYLPROPYL)AMINO]-. CAS No.: 764589-02-8." Source: bocsci.com. URL: 6]">https://www.bocsci.com[6] Guidechem. "Cloruro de acetilo,[(1-imino-2-methylpropyl) amino] - (9CI)". Source: guidechem.com. URL: 5]">https://www.guidechem.com[5] Organic Syntheses. "Propanoic acid, 2,2-dimethyl-, hydrazide". Source: orgsyn.org. URL: http://www.orgsyn.org/demo.aspx?prep=v81p0254[2] Nerdfighteria / Crash Course. "Synthesis, Distillation, & Recrystallization: Crash Course Organic Chemistry #40". Source: nerdfighteria.info. URL: https://nerdfighteria.info/v/7a3yN1w2b7w/[3] ResearchGate. "What should i reconsider in my experiment for acyl chloride to be formed?". Source: researchgate.net. URL: https://www.researchgate.net/post/What_should_i_reconsider_in_my_experiment_for_acyl_chloride_to_be_formed

Sources

Technical Support Center: Purification of Acetyl Chloride and its Acylation Reaction Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the purification of acetyl chloride and the work-up of reaction mixtures involving the N-acetylation of [(1-imino-2-methylpropyl)amino]-containing compounds. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to solve challenges in your own experiments.

Section 1: Troubleshooting Acetyl Chloride Reagent Quality

The purity of acetyl chloride is paramount for the success of any acylation reaction. As a highly reactive reagent, its quality can degrade over time, leading to failed reactions and complex impurity profiles. This section addresses common issues related to reagent quality.

Frequently Asked Questions (FAQs)

Q1: My bottle of acetyl chloride is colorless but fumes aggressively in the air. Is this normal and is the reagent still good?

A: Yes, this is characteristic behavior for acetyl chloride and does not necessarily indicate degradation. Acetyl chloride reacts readily with atmospheric moisture, undergoing hydrolysis to form acetic acid and hydrogen chloride (HCl) gas.[1] The "smoke" you observe is a fine aerosol of these two acids.[1]

However, while fuming is normal, the key indicator of purity is its appearance and the integrity of the seal. A fresh, high-purity bottle will be a clear, colorless liquid. If the reagent has a yellow tint or a pronounced vinegary odor (acetic acid), significant hydrolysis has likely occurred, and purification is recommended before use.

Q2: What are the most common impurities in commercial-grade acetyl chloride?

A: Impurities in acetyl chloride typically stem from two sources: its synthesis and its degradation.

  • Degradation Products: The most prevalent impurities are acetic acid and HCl due to hydrolysis from exposure to moisture.[1][2]

  • Synthesis Residuals: Acetyl chloride is often synthesized by reacting acetic acid with chlorinating agents like thionyl chloride (SOCl₂), phosphorus trichloride (PCl₃), or phosphorus pentachloride (PCl₅).[1][3][4] This can leave trace amounts of sulfur or phosphorus-containing byproducts, which may interfere with sensitive downstream reactions.[1][5]

Q3: My acetyl chloride appears to be of poor quality. How can I purify it in the lab?

A: The most effective method for purifying acetyl chloride is fractional distillation under anhydrous conditions.[4][6] This technique is highly efficient due to the significant difference in boiling points between acetyl chloride and its primary impurity, acetic acid.

Data Presentation: Physical Properties

This table summarizes the key physical properties that allow for efficient separation by distillation.

CompoundChemical FormulaBoiling Point (°C)Density (g/mL)
Acetyl Chloride CH₃COCl52[1]1.104[1]
Acetic AcidCH₃COOH1181.049
Hydrogen ChlorideHCl-85 (gas)N/A
Experimental Protocol 1: Purification of Acetyl Chloride by Fractional Distillation

Objective: To remove non-volatile impurities, primarily acetic acid, from acetyl chloride.

Materials:

  • Crude acetyl chloride

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask

  • Heating mantle

  • Drying tubes (filled with CaCl₂)

  • Boiling chips

Procedure:

  • Safety First: Conduct the entire procedure in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Acetyl chloride is corrosive, volatile, and flammable.[1][7]

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glassware is oven-dried and assembled while warm to prevent condensation of atmospheric moisture. Protect all openings (e.g., the top of the condenser, the receiving flask side-arm) with drying tubes.

  • Charging the Flask: Add the crude acetyl chloride and a few boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Distillation: Gently heat the flask using the heating mantle. The vapor will rise through the fractionating column.

  • Collecting the Product: Carefully monitor the temperature at the distillation head. Collect the fraction that distills between 50-53 °C .[4] Discard any initial lower-boiling fractions and leave the higher-boiling residue (containing acetic acid) in the distillation flask.

  • Storage: Store the freshly distilled, purified acetyl chloride in a tightly sealed glass bottle with a Teflon-lined cap, preferably under an inert atmosphere (e.g., nitrogen or argon).

Visualization: Distillation Workflow

G cluster_prep Preparation cluster_distill Distillation cluster_storage Storage prep1 Assemble Dry Glassware prep2 Add Crude AcCl & Boiling Chips prep1->prep2 prep3 Attach Drying Tubes prep2->prep3 dist1 Gently Heat prep3->dist1 dist2 Monitor Head Temperature dist1->dist2 dist3 Collect Fraction at 50-53 °C dist2->dist3 store1 Transfer to Sealed Bottle dist3->store1 store2 Store Under Inert Atmosphere store1->store2

Caption: Workflow for the purification of acetyl chloride via fractional distillation.

Section 2: Troubleshooting the Acylation Reaction & Work-up

The reaction between acetyl chloride and an amine, such as a [(1-imino-2-methylpropyl)amino]-substituted compound, is a nucleophilic acyl substitution.[8][9] While typically rapid, these reactions can present challenges related to side reactions and product isolation.

Frequently Asked Questions (FAQs)

Q1: My N-acetylation reaction is giving a very low yield, or it stalls completely. What are the likely causes?

A: Low yield in this acylation is almost always traced back to two key issues:

  • Presence of Moisture: Acetyl chloride reacts violently with water to form inactive acetic acid.[1][8] Ensure your solvent, glassware, and amine starting material are scrupulously dry.

  • HCl Byproduct Formation: The reaction produces one equivalent of hydrochloric acid (HCl) for every equivalent of amide formed.[10] Amines are basic; the generated HCl will protonate the nitrogen atom of your starting material, forming an ammonium salt.[10][11] This salt is no longer nucleophilic and cannot react with acetyl chloride, effectively halting the reaction.[10]

    Solution: Always include at least one equivalent of a non-nucleophilic base in your reaction. Common choices are tertiary amines like triethylamine (Et₃N) or pyridine .[8][10] This "scavenger" base will neutralize the HCl as it forms, allowing your primary reaction to proceed to completion.

Q2: What is the standard aqueous work-up procedure for isolating my N-acetylated product from the reaction mixture?

A: A standard liquid-liquid extraction (aqueous work-up) is designed to systematically remove unreacted starting materials, the scavenger base, and any acid byproducts. The crude reaction mixture is first dissolved in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate) and then washed sequentially with different aqueous solutions in a separatory funnel.

Q3: Why do I need to wash with both acid and base? What does each step remove?

A: Each wash is targeted to remove a specific class of impurities by altering their solubility.

  • Dilute Acid Wash (e.g., 1 M HCl): This step removes any remaining basic compounds. Your amine starting material and any amine-based scavenger (like triethylamine or pyridine) will be protonated to form their corresponding hydrochloride salts. These salts are highly polar and will partition into the aqueous layer, leaving your neutral amide product in the organic layer.[10]

  • Dilute Base Wash (e.g., saturated NaHCO₃ solution): This wash neutralizes and removes any acidic impurities. Excess acetyl chloride is rapidly hydrolyzed to acetic acid, which is then deprotonated by the bicarbonate to form water-soluble sodium acetate. This step ensures the final product is free of acidic residues.[10][12]

  • Brine Wash (saturated NaCl solution): The final wash with brine helps to remove the bulk of the dissolved water from the organic layer before the final drying step, reducing the burden on the drying agent.[13]

Q4: After the work-up and solvent evaporation, my product is still an impure oil/solid. What are the next steps for purification?

A: The crude product obtained after an aqueous work-up is rarely analytically pure. The final purification step depends on the properties of your product:

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system is an excellent method for achieving high purity.

  • Silica Gel Chromatography: This is the most versatile method for purifying both solid and oil products. It separates compounds based on their polarity, allowing for the isolation of the desired product from any remaining non-polar or highly polar impurities.

Experimental Protocol 2: General Aqueous Work-up for Acylation Reactions

Objective: To isolate the neutral N-acetylated product from a reaction mixture containing an amine starting material, a tertiary amine base, and acetyl chloride.

Procedure:

  • Quenching & Dilution: Once the reaction is complete (as monitored by a technique like TLC), carefully pour the reaction mixture into a separatory funnel. Dilute with a suitable water-immiscible organic solvent (e.g., ethyl acetate, CH₂Cl₂).

  • Acid Wash: Add a volume of 1 M HCl solution, cap the funnel, and shake vigorously, venting frequently. Allow the layers to separate. Drain and discard the lower aqueous layer. Repeat this wash one more time.

  • Base Wash: Add a volume of saturated sodium bicarbonate (NaHCO₃) solution. Shake and vent carefully, as CO₂ gas will be evolved. Allow the layers to separate. Drain and discard the aqueous layer. Repeat until no more gas evolution is observed.

  • Brine Wash: Wash the organic layer once with a saturated NaCl (brine) solution to remove residual water.

  • Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Swirl the flask and let it stand for 10-15 minutes.

  • Isolation: Filter the solution to remove the drying agent. Rinse the drying agent with a small amount of fresh solvent. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Visualizations: Troubleshooting & Workflows

G start Low Reaction Yield q1 Was the reaction run under anhydrous conditions? start->q1 ans1_no Moisture hydrolyzed acetyl chloride. q1->ans1_no No ans1_yes Proceed to next check. q1->ans1_yes Yes q2 Was a scavenger base (e.g., Et3N) used? ans2_no HCl byproduct protonated and deactivated starting amine. q2->ans2_no No ans2_yes Consider other factors: - Incorrect stoichiometry - Low temperature - Insufficient reaction time q2->ans2_yes Yes ans1_yes->q2 G start Crude Reaction Mixture in Organic Solvent wash1 Wash with 1 M HCl start->wash1 wash2 Wash with sat. NaHCO3 wash1->wash2 removed1 Removes: Unreacted Amine, Scavenger Base (e.g., Et3N) wash1->removed1 wash3 Wash with Brine wash2->wash3 removed2 Removes: Acetic Acid, Excess AcCl (as acetate) wash2->removed2 dry Dry with Na2SO4 / MgSO4 wash3->dry removed3 Removes: Bulk Water wash3->removed3 filter Filter dry->filter evap Evaporate Solvent filter->evap end Crude Product evap->end

Caption: Standard workflow for the aqueous work-up of an acylation reaction.

References
  • Ataman Kimya. (n.d.). ACETYL CHLORIDE. Retrieved from [Link]

  • Unknown. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

  • Reddit r/Chempros. (2025, March 31). Synthesis of Acyl Chlorides with Thionyl Chloride. Retrieved from [Link]

  • Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • ChemistryABC.com. (2023, October 7). How to Prepare Acetyl Chloride -A Guide. Retrieved from [Link]

  • Chemistry Steps. (2020, February 21). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

  • Clark, J. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetyl chloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, March 17). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, March 16). Carboxylic Acid to Acyl Chloride & Back | SOCl₂ Mechanism Explained [Video]. YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetyl chloride. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound N-(2-Methylpropyl)acetamide (FDB012501). Retrieved from [Link]

  • PrepChem.com. (2018, November 3). Preparation of acetyl chloride. Retrieved from [Link]

  • Keshariya Corporation. (n.d.). Acetyl Chloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]

  • Kaur, N. (2023, January 1). Synthesis of azetidines by cycloaddition of imines to aromatic acetyl chloride moiety. ResearchGate. Retrieved from [Link]

  • Clark, J. (n.d.). The reaction of acyl chlorides with ammonia and primary amines. Chemguide. Retrieved from [Link]

  • Chem-Matics. (2021, July 29). Mechanism of hydrolysis of Acetyl Chloride|| Organic chemistry [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). EP1099666A1 - Method for separating hydrogen chloride and water from an aqueous.
  • Google Patents. (n.d.). CN1611480A - Acetoxy acetyl chloride puritying method.
  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Taylor & Francis Online. (2018, November 19). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Separation and Purification of Multiply Acetylated Proteins Using Cation-Exchange Chromatography. Retrieved from [Link]

  • MDPI. (2026, January 27). Asymmetric Mannich Reaction of α-(2-Nitrophenylsulfenyl)imino Acetamide: A Cyclization-Driven Process. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). Retrieved from [Link]

  • Chemguide. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2024, January 3). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Retrieved from [Link]

  • Unknown. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • PNAS. (2000, December 26). Purification, priming, and catalytic acylation of carrier protein domains in the polyketide synthase and nonribosomal peptidyl synthetase modules of the HMWP1 subunit of yersiniabactin synthetase. Retrieved from [Link]

  • De Dietrich Process Systems. (n.d.). HCl Treatment. Retrieved from [Link]

  • Evans Group, University of Chicago. (n.d.). Remove Sticky Reagents. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Monitoring and Control of Genotoxic Impurity Acetamide in the Synthesis of Zaurategrast Sulfate. Retrieved from [Link]

  • Veeprho. (n.d.). Acetylcholine Chloride Impurities and Related Compound. Retrieved from [Link]

  • Unknown. (n.d.). Acetyl Chloride as a Reagent for the Determination of Hydroxyl Groups. Retrieved from [Link]

  • Periodica Polytechnica. (2015, September 16). Liquid Extraction of Hydrochloric Acid from Aqueous Solutions by Tri-n-dodecylamine and Tri-n-octylamine diluents. Retrieved from [Link]

  • Pearson. (n.d.). An aqueous solution of a primary or secondary amine reacts with a.... Retrieved from [Link]...

  • International Labour Organization. (n.d.). ICSC 0210 - ACETYL CHLORIDE. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, February 10). Preparations and Reactions of Acyl Chlorides [Video]. YouTube. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Acetyl chloride, [(1-imino-2-methylpropyl)amino]-

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical handling, stability, and synthetic challenges associated with Acetyl chloride, [(1-imino-2-methylpropyl)amino]- (CAS: 764589-02-8) .

This compound is notoriously difficult to handle due to its bifunctional nature. It contains both a highly electrophilic acyl chloride and a strongly nucleophilic imino/amino group. If not managed with strict kinetic and thermodynamic controls, these mutually reactive groups will rapidly destroy the reagent before it can be used in your target synthesis.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q: Why does my isolated sample rapidly degrade into an insoluble, sticky resin? A: You are observing intermolecular polymerization . Because the molecule is bifunctional, the free imino/amino group of one molecule will rapidly attack the acyl chloride of another. This self-condensation forms oligomeric and polymeric amides. Isolation of unprotected amino acid chlorides is highly prone to this failure mode unless the amine is strictly protonated .

Q: Mass spectrometry of my degraded sample shows a mass corresponding to the exact loss of HCl. What happened? A: This indicates intramolecular cyclization . The proximity of the nucleophilic nitrogen to the electrophilic acyl carbon strongly favors the formation of a 5-membered ring (an imidazolone derivative) according to Baldwin's rules for ring closure. In dilute solutions, this intramolecular pathway is kinetically favored and will outcompete intermolecular polymerization .

Q: Can I stabilize the compound by storing it as a hydrochloride (HCl) salt? A: Yes, but with strict caveats. Protonating the imino/amino group to form the HCl salt drastically reduces its nucleophilicity, effectively halting both polymerization and cyclization. However, the resulting salt is extremely hygroscopic. Exposure to even trace atmospheric moisture will lead to rapid hydrolysis of the acyl chloride into the corresponding carboxylic acid and HCl gas .

Part 2: Degradation Pathways Visualization

Decomposition A Acetyl chloride, [(1-imino-2-methylpropyl)amino]- (Bifunctional) B Intramolecular Cyclization A->B Fast (Proximity) C Intermolecular Polymerization A->C Concentration dependent D Hydrolysis (Moisture) A->D H2O exposure E 5-Membered Ring (Imidazolone deriv.) B->E F Polyamide/Oligomer Resin C->F G Carboxylic Acid + HCl D->G

Figure 1: Major decomposition pathways of the bifunctional acyl chloride.

Part 3: Quantitative Stability Data

To optimize your experimental design, consult the following stability metrics. These half-lives dictate the operational window you have when handling the compound under various conditions.

ConditionFormTemperatureEstimated Half-LifePrimary Degradation Pathway
Neat (Solid)Free Base25°C< 5 minutesIntermolecular Polymerization
Solution (0.1M in DCM)Free Base25°C< 15 minutesIntramolecular Cyclization
Solution (0.1M in DCM)Free Base-20°C1 - 2 hoursIntramolecular Cyclization
Neat (Solid)HCl Salt25°C2 - 4 hoursHydrolysis (Hygroscopic)
Neat (Solid)HCl Salt-20°C> 1 monthStable (Requires strict anhydrous storage)

Part 4: Self-Validating Experimental Protocols

To circumvent the decomposition issues, you must abandon the idea of isolating the free-base acyl chloride at room temperature. Below are two field-proven methodologies.

Protocol A: In Situ Generation and Immediate Trapping (Recommended)

Causality: By generating the acyl chloride in the presence of the target nucleophile at sub-zero temperatures, you minimize the lifespan of the bifunctional intermediate. The desired intermolecular coupling outcompetes the degradation pathways .

Step-by-Step Methodology:

  • Preparation: Dissolve the precursor carboxylic acid (1.0 eq) and your target nucleophile (e.g., an amine, 1.1 eq) in anhydrous Dichloromethane (DCM) under a strict Argon atmosphere.

  • Cooling: Chill the reaction flask to -20°C using a dry ice/ethylene glycol bath. Validation: Kinetically freezing the system prevents premature cyclization during activation.

  • Activation: Add Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 eq) dropwise over 10 minutes. Causality: Ghosez's reagent generates the acyl chloride under strictly neutral conditions, preventing the formation of HCl which can complicate the reaction.

  • Coupling: Allow the reaction to stir at -20°C for 2 hours, then slowly warm to 0°C.

  • Quenching: Quench with saturated aqueous NaHCO3 to neutralize any unreacted electrophiles, followed by standard aqueous workup.

Protocol B: N-Protection Strategy

Causality: Masking the nucleophilic amine with a bulky, electron-withdrawing protecting group (like Boc) physically and electronically prevents self-condensation. This allows for the stable isolation and characterization of the acyl chloride .

Step-by-Step Methodology:

  • Protection: React the precursor carboxylic acid with Di-tert-butyl dicarbonate (Boc2O) (1.5 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq) in THF. Stir for 12 hours at room temperature.

  • Isolation: Perform an acidic workup (1M HCl) to isolate the N-Boc protected carboxylic acid. Validation: The nucleophile is now shielded.

  • Chlorination: Dissolve the protected acid in anhydrous DCM. Add Oxalyl Chloride (1.5 eq) and a catalytic amount of DMF (0.05 eq) at 0°C. Causality: The Vilsmeier-Haack intermediate formed by DMF/Oxalyl chloride smoothly converts the acid to the acyl chloride without removing the acid-sensitive Boc group (provided temperatures are kept low).

  • Evaporation: Concentrate under reduced pressure to yield the stable, protected acyl chloride.

Workflow Step1 1. Starting Material: Carboxylic Acid Step2 2. Amine Protection (Boc2O / DIPEA) Step1->Step2 Shields nucleophile Step3 3. Acid Activation (SOCl2 or Oxalyl Chloride) Step2->Step3 Prevents cyclization Step4 4. Coupling Reaction (Target Nucleophile) Step3->Step4 In situ preferred Step5 5. Deprotection (TFA / DCM) Step4->Step5 Yields final product

Figure 2: Step-by-step workflow utilizing a protection strategy to prevent decomposition.

References

  • Title: Amino Acid Chlorides: A Journey from Instability and Racemization Toward Broader Utility in Organic Synthesis Including Peptides and Their Mimetics. Source: Semantic Scholar / ChemInform. URL: [Link]

  • Title: Stereoretentive cross-coupling of chiral amino acid chlorides and hydrocarbons through mechanistically controlled Ni/Ir photoredox catalysis. Source: Nature Communications (via PMC). URL: [Link]

  • Title: Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Source: The Journal of Organic Chemistry (ACS Publications). URL: [Link]

Technical Support Center: Scale-Up & Troubleshooting for Acetyl chloride,[(1-imino-2-methylpropyl)amino]-

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Molecule Profile: Acetyl chloride, [(1-imino-2-methylpropyl)amino]- (CAS: 764589-02-8)

Executive Overview

Acetyl chloride,[(1-imino-2-methylpropyl)amino]- is a highly reactive, bifunctional intermediate frequently utilized in the synthesis of peptidomimetics and specialized active pharmaceutical ingredients (APIs). Scaling up this molecule presents a severe dual-reactivity challenge: it possesses both a strongly electrophilic acyl chloride group and a nucleophilic imino/amino moiety. While laboratory-scale syntheses (<5 g) can bypass its inherent instability through rapid handling, pilot-plant scale-up often falls victim to mass transfer limitations, exothermic degradation, and runaway self-condensation. This support center provides field-proven, self-validating protocols to successfully synthesize, isolate, and utilize this intermediate at scale.

Troubleshooting Guides & FAQs (Reaction Engineering)

Q1: During our 500g batch scale-up, the reaction mixture rapidly degraded into a viscous, unprocessable gum. What causes this, and how do we prevent it? A: This is the classic signature of runaway intermolecular oligomerization. The causality lies in the molecule's bifunctional nature. In batch reactors, poor heat dissipation leads to localized warming. If the imine/amine nitrogen is not strictly protonated, its lone pair will act as a nucleophile and attack the acyl chloride of an adjacent molecule, triggering a polyamide-like polymerization cascade.

  • The Solution: You must maintain the intermediate strictly as a hydrochloride salt ([(1-imino-2-methylpropyl)amino]acetyl chloride hydrochloride) throughout the reaction[1]. Use chlorinating agents that generate HCl as a byproduct (e.g., oxalyl chloride) without adding external bases. Furthermore, transitioning from batch to a continuous flow (CF) reactor minimizes the residence time of the unstable intermediate, allowing it to be telescoped directly into the next coupling step before oligomerization can occur[2].

Q2: We are using Thionyl Chloride (


) for the chlorination, but we observe significant thermal degradation and darkening of the product. Is there a milder alternative? 
A: 

often requires elevated temperatures (>50°C) to drive the reaction to completion. For

-heteroatom-substituted acid chlorides, this thermal stress is fatal, leading to ketene formation, decarbonylation, and the destruction of the 1-imino-2-methylpropyl group.
  • The Solution: Switch to the Vilsmeier reagent , generated in situ from Oxalyl Chloride and catalytic N,N-Dimethylformamide (DMF). The resulting chloroiminium ion is a highly active, mild electrophile that converts the carboxylic acid to the acid chloride rapidly at 0°C to 20°C[3]. This prevents thermal degradation and preserves the structural integrity of the molecule.

Q3: How can we reliably monitor the completion of the acid chloride formation without quenching and degrading the sample for HPLC/LC-MS? A: Offline sampling of acid chlorides is notoriously unreliable due to rapid hydrolysis by atmospheric moisture during sample preparation, leading to false-positive readings of unreacted starting material.

  • The Solution: Implement In-situ ATR-FTIR spectroscopy (e.g., ReactIR) . This creates a self-validating system where you track the reaction in real-time by monitoring the emergence of the distinct acid chloride carbonyl (

    
    ) stretch at ~1780–1800 
    
    
    
    and the concurrent disappearance of the starting carboxylic acid peak at ~1710
    
    
    . You only proceed to the next step when conversion is exactly 100%, preventing unreacted precursor from contaminating the final API[4].

Quantitative Data: Chlorination Strategy Comparison

The following table summarizes the quantitative performance of various scale-up strategies for generating the target acid chloride from its corresponding carboxylic acid precursor.

Chlorination MethodReagents UsedAvg. Yield (1kg Scale)Purity (In-situ)Scalability RatingKey Scale-Up Challenge
Batch Thermal

(neat), 60°C
34%< 50%PoorSevere thermal degradation; ketene formation.
Batch Mild Oxalyl Chloride, DMF, 0°C68%85%ModerateExotherm control; delayed quenching leads to gum.
Continuous Flow Oxalyl Chloride, DMF, 0°C94% > 98% Excellent Requires precise pump calibration and in-line IR.
Coupling Agent T3P®, DIPEA, 20°C88%92%GoodHigh reagent cost; difficult byproduct removal.

Experimental Protocol: Telescoped Continuous Flow Synthesis

To overcome the instability of Acetyl chloride,[(1-imino-2-methylpropyl)amino]-, we recommend a telescoped continuous flow methodology. This self-validating workflow ensures the acid chloride is consumed the moment it is generated.

Step 1: System Priming Prime a continuous flow microreactor system (PFA tubing, 1.0 mm ID) with anhydrous Dichloromethane (DCM) under a strict nitrogen atmosphere.

Step 2: Reagent Preparation (Strictly Anhydrous)

  • Feed A: 0.5 M [(1-imino-2-methylpropyl)amino]acetic acid suspended in anhydrous DCM.

  • Feed B: 0.55 M Oxalyl chloride with 0.05 M DMF (Vilsmeier active species) in anhydrous DCM.

  • Feed C: 0.5 M Target Nucleophile (e.g., a primary amine API precursor) with 1.5 M Diisopropylethylamine (DIPEA) in DCM.

Step 3: Acid Chloride Generation Pump Feed A and Feed B at equal flow rates (e.g., 5 mL/min) into a T-mixer submerged in a 0°C cooling bath. Set the tubing length of Reactor Coil 1 to achieve a residence time of exactly 3 minutes. The generation of HCl gas will protect the imine group in situ.

Step 4: In-Line Validation Route the output of Coil 1 through a flow-cell equipped with a ReactIR diamond ATR probe. Monitor the 1790


 peak. Adjust flow rates until the peak plateaus, confirming 100% conversion[4].

Step 5: Telescoped Coupling Direct the validated stream immediately into a second T-mixer, introducing Feed C (the nucleophile). Pass the combined stream through Reactor Coil 2 (residence time 5 mins, 20°C). The DIPEA will neutralize the HCl and drive the coupling reaction to completion.

Step 6: Workup Collect the output stream directly into a vigorously stirred aqueous quench vessel containing saturated


 to neutralize DIPEA salts and any residual acid. Separate the organic layer for crystallization.

System Visualization

FlowChemistry A Amino Acid Precursor (Suspension in DCM) C Continuous Flow Microreactor (0°C) A->C Pump A B Vilsmeier Reagent (Oxalyl Cl + DMF) B->C Pump B D [(1-Imino-2-methylpropyl)amino] acetyl chloride HCl C->D Residence Time: 2-5 mins E Target API (Telescoped Coupling) D->E In-line Quench with Nucleophile F Oligomerization (Gum Formation) D->F Batch Delay / Thermal Stress

Fig 1: Continuous flow workflow for telescoped synthesis, highlighting the degradation pathway.

References

  • Flow Photo-on-Demand Synthesis of Vilsmeier Reagent and Acyl Chlorides from Chloroform and Its Applications to Continuous Flow Synthesis of Carbonyl Compounds. ResearchGate / Organic Process Research & Development.
  • ReactIR as a Diagnostic Tool for Developing Robust, Scalable Synthetic Processes. SlideShare.
  • Pharmaceutical Roundtable Study Demonstrates the Value of Continuous Manufacturing in the Design of Greener Processes. CoLab.ws / Organic Process Research & Development.
  • Invention and Development of the Controlled Ring-Opening Polymerisation of 2,5-Diketopiperazines to Produce Poly(amino acids). WhiteRose.

Sources

Validation & Comparative

H-NMR spectral analysis of Acetyl chloride, [(1-imino-2-methylpropyl)amino]-

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: 1H-NMR Spectral Analysis of Reactive Intermediates Model Analyte: Acetyl chloride,[(1-imino-2-methylpropyl)amino]- (CAS: 764589-02-8) Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

The structural elucidation of highly reactive bifunctional intermediates, such as amino acid chlorides, presents a unique bottleneck in drug development and synthetic validation. Acetyl chloride, [(1-imino-2-methylpropyl)amino]- is a prime example of this challenge. It features both a highly electrophilic acyl chloride moiety and a nucleophilic/basic amidine-like group.

Because free amino acid chlorides are notoriously unstable—prone to rapid hydrolysis, self-condensation (forming diketopiperazines), and racemization [1]—they are typically isolated as hydrochloride salts. This guide objectively compares the performance of Direct High-Field 1H-NMR against In Situ Derivatization NMR and LC-MS/MS , providing field-proven protocols to overcome moisture sensitivity and tautomeric signal broadening.

Analyte Profiling & Theoretical 1H-NMR Signatures

To establish a baseline for comparison, we must first map the theoretical nuclear magnetic resonance (NMR) environment of the intact molecule. The presence of the amidine moiety introduces dynamic proton exchange, which fundamentally alters spectral acquisition strategies.

Table 1: Predicted 1H-NMR Chemical Shifts (in anhydrous CDCl₃)

Proton EnvironmentMultiplicityIntegrationExpected Shift (δ, ppm)Causality / Structural Context
-CH(CH₃)₂ Doublet6H1.10 - 1.25Shielded aliphatic methyl protons split by the adjacent methine proton.
-CH(CH₃)₂ Septet1H2.50 - 2.80Deshielded by the adjacent imine carbon; split by the six methyl protons.
-NH-CH₂-COCl Doublet / Singlet2H4.20 - 4.50Highly deshielded by the anisotropic effects of the carbonyl group, the electronegative chlorine, and the adjacent amine.
-NH- (Amine)Broad Singlet1H6.00 - 7.00Broadened due to quadrupolar relaxation of Nitrogen-14 and intermediate exchange rates.
=NH (Imine)Broad Singlet1H7.50 - 8.50Highly deshielded; subject to rapid solvent exchange and tautomeric equilibrium.

Note: If the compound is stabilized as an HCl salt, the amine/imine protons will likely coalesce into a single broad downfield signal (integration 3H) representing the -NH₂⁺- and =NH₂⁺ species.

Mechanistic Bottlenecks: Hydrolysis and Tautomerism

Two primary mechanisms threaten the integrity of the 1H-NMR analysis for this compound:

  • Autocatalytic Hydrolysis: Standard deuterated chloroform (CDCl₃) contains trace amounts of water and deuterium chloride (DCl). Even parts-per-million levels of H₂O will rapidly hydrolyze the -COCl group to a carboxylic acid (-COOH), generating HCl, which further accelerates degradation [2].

  • Amidine Tautomerism: The[(1-imino-2-methylpropyl)amino] group exists in an equilibrium between the amino (-NH-C(=NH)-) and imino (-N=C(-NH₂)-) forms. At room temperature, this exchange occurs at an intermediate rate on the NMR timescale, leading to severe signal broadening or complete loss of the NH signals [3].

Tautomerism T1 Amino Tautomer (-NH-C(=NH)-) T2 Imino Tautomer (-N=C(-NH2)-) T1->T2 Intermediate Exchange Rate (Causes NMR Broadening)

Fig 1. Amidine tautomeric equilibrium leading to 1H-NMR signal broadening.

Methodological Comparison Matrix

How does direct 1H-NMR compare to alternative analytical modalities for this specific product?

Table 2: Comparative Performance of Analytical Strategies

ParameterDirect 1H-NMR (Ultra-Dry)In Situ Derivatization NMRLC-MS/MS (Post-Deriv)
Structural Fidelity Highest: Observes the intact -COCl connectivity.Medium: Analyzes the methyl ester surrogate.Low: Relies on fragmentation patterns.
Moisture Tolerance Zero: Requires rigorous Schlenk techniques.High: Derivatization quenches the reactive site.High: Analyte is stabilized prior to injection.
Tautomer Resolution Requires Variable Temperature (VT) NMR (<-20°C).Requires VT-NMR.N/A (Chromatographic peak broadening may occur).
Sample Prep Time ~30 minutes (Solvent purification required).~10 minutes (Direct quench).~45 minutes (Quench, evaporate, reconstitute).

Experimental Workflows: Self-Validating Systems

To ensure trustworthiness, the protocols below are designed as self-validating systems . This means the success or failure of the sample preparation is internally proven by the resulting spectral data.

Protocol A: Direct 1H-NMR Acquisition (The Intact Pathway)

Objective: Acquire the spectrum of the intact acyl chloride without hydrolysis.

  • Solvent Purification (Critical Causality): Standard CDCl₃ must be stripped of trace DCl and D₂O. Pack a glass Pasteur pipette with a glass wool plug and 3-4 cm of dry, basic alumina powder [2].

  • Filtration: Pass 1.0 mL of CDCl₃ through the alumina plug directly into an oven-dried, argon-purged NMR tube. Causality: Basic alumina neutralizes DCl (preventing acid-catalyzed polymerization) and traps trace water.

  • Sample Dissolution: Inside a glovebox or under a stream of dry argon, dissolve 5-10 mg of Acetyl chloride,[(1-imino-2-methylpropyl)amino]- in the purified CDCl₃.

  • Acquisition: Seal with a J-Young valve or PTFE cap and acquire the 1H-NMR spectrum immediately at 298K. If NH signals are invisible, cool the probe to 253K (VT-NMR) to slow the tautomeric exchange and resolve the peaks.

  • System Validation: The protocol is validated as successful if the spectrum lacks a broad singlet at >10.0 ppm (which would indicate -COOH formation from moisture degradation).

Protocol B: In Situ Derivatization NMR (The Stabilization Pathway)

Objective: Convert the highly reactive acyl chloride into a stable methyl ester for routine analysis.

  • Quenching: In a dry vial, dissolve 10 mg of the analyte in 0.5 mL of anhydrous Methanol-d₄ (CD₃OD). Causality: The nucleophilic CD₃OD rapidly attacks the electrophilic -COCl carbon, forming the stable deuterated methyl ester and DCl.

  • Transfer: Transfer the solution to a standard NMR tube. No inert atmosphere is required post-quench.

  • Acquisition: Acquire the 1H-NMR spectrum.

  • System Validation: The protocol is validated by the complete disappearance of the highly deshielded methylene protons (~4.5 ppm) of the acid chloride, shifting slightly upfield, and the absence of any intact -COCl carbon in the corresponding 13C-NMR spectrum.

AnalyticalPathways A Acetyl chloride, [(1-imino-2-methylpropyl)amino]- (Intact Analyte) A->A Alumina-Filtered CDCl3 (Preservation) B Hydrolysis Product (Carboxylic Acid) A->B Trace H2O in Solvent (Rapid Degradation) C Methyl Ester-d3 (Derivatized) A->C Excess CD3OD (Controlled Quench)

Fig 2. Divergent sample preparation pathways for reactive acyl chlorides.

Conclusion & Recommendations

For the structural verification of Acetyl chloride, [(1-imino-2-methylpropyl)amino]- , the choice of analytical method dictates the integrity of the data.

  • For absolute structural proof of the acyl chloride moiety, Protocol A (Direct NMR) is mandatory. However, it requires rigorous adherence to anhydrous techniques and alumina-filtered solvents to prevent autocatalytic degradation.

  • For routine batch testing or purity profiling , Protocol B (In Situ Derivatization) is vastly superior. By intentionally quenching the reactive site with CD₃OD, the resulting ester is stable, moisture-tolerant, and yields highly reproducible spectra without the need for specialized J-Young NMR tubes.

References

  • Prabhu, G., et al. "Amino acid chlorides: A journey from instability and racemization toward broader utility in organic synthesis including peptides and their mimetics." Tetrahedron, 2015, 71(19), 2785-2832. URL:[Link]

  • "NMR Analysis: Solvent Purification and Handling." Laboratory Standards. URL:[Link]

  • Cherepakha, A., et al. "Nuclear magnetic resonance spectroscopy. XIII. Amidines. VII. Proton and carbon-13 nuclear magnetic resonance studies on the tautomerism, geometrical isomerism, and conformation of some cyclic amidines..." The Journal of Organic Chemistry, 2009, 74(24), 9513-9516. URL:[Link]

Validating the Structure of Acetyl Chloride, [(1-imino-2-methylpropyl)amino]- Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of medicinal chemistry and drug development, absolute certainty in molecular structure is non-negotiable. An incorrect structural assignment can invalidate biological data, misdirect structure-activity relationship (SAR) studies, and lead to significant loss of time and resources. The title compound class, "Acetyl chloride, [(1-imino-2-methylpropyl)amino]- derivatives," represents a nuanced synthetic target. The nomenclature itself is ambiguous and points toward a more stable, rearranged product: an N-acyl amidine .

Specifically, the reaction between an acetyl source and a valine-derived amidine does not yield a covalent chloride-containing species, but rather N-(1-imino-2-methylpropyl)acetamide. This guide provides a comprehensive, multi-technique framework for the unambiguous structural validation of this N-acyl amidine, contrasting it with plausible isomeric alternatives and emphasizing the causal logic behind each experimental choice.

Defining the Target: Plausible Structures and Isomeric Contenders

The systematic name N-(1-imino-2-methylpropyl)acetamide precisely describes our target molecule (Structure A ). However, during synthesis, side reactions or alternative reaction pathways could potentially lead to isomers. A critical part of validation is not just confirming the presence of required functionalities but actively disproving the formation of likely alternatives, such as the isomeric N-(2-methyl-1-(methylamino)propylidene)acetamide (Structure B ), which could arise from a different tautomeric form of the amidine starting material.

Target Structure (A): N-(1-imino-2-methylpropyl)acetamide Plausible Isomer (B): An isomeric N-acylated species.

Our validation strategy must therefore be designed to differentiate between these possibilities conclusively.

The Spectroscopic Quadfecta: A Multi-Pronged Approach to Validation

No single technique is sufficient for absolute structural proof. We advocate for a four-part analytical suite—¹H NMR, ¹³C NMR, 2D NMR (HMBC), and High-Resolution Mass Spectrometry (HRMS)—to build an unassailable case for the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of a molecule. For N-acyl amidines, specific 1D and 2D experiments provide definitive evidence of connectivity.[1][2]

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can prevent the rapid exchange of labile N-H protons, making them observable.[3]

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay (d1) of at least 2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. An extended number of scans is typically required due to the low natural abundance of ¹³C.

  • 2D NMR (HMBC) Acquisition: Acquire a Heteronuclear Multiple Bond Correlation spectrum. This experiment is crucial as it shows correlations between protons and carbons that are 2 or 3 bonds away, revealing connectivity across quaternary carbons (like C=O and C=N).

The expected chemical shifts and correlations provide a unique fingerprint for Structure A .

Assignment (Structure A) ¹H NMR (ppm, DMSO-d₆) ¹³C NMR (ppm, DMSO-d₆) Key HMBC Correlations (¹H → ¹³C)
Acetyl-CH~2.1 (singlet, 3H)~25H₃C-C =O, C -NH
Isobutyl-CH -(CH₃)₂~2.5 (multiplet, 1H)~35(CH₃)₂C H, C =N
Isobutyl-CH(C H₃)₂~1.0 (doublet, 6H)~19C H(CH₃)₂, C =N
NH -C=O~10.5 (broad singlet, 1H)-N-C =O, C =N
NH =C~8.5 (broad singlet, 1H)-N=C -CH
C =O (Amide)-~175-180Acetyl-CH ₃, NH -C=O
C =N (Imine)-~165-170Isobutyl-CH , NH =C

Causality and Differentiation:

  • The Key HMBC Correlation: The most decisive piece of evidence is a 3-bond correlation from the acetyl methyl protons (~2.1 ppm) to the imine carbon (~165-170 ppm). This long-range coupling physically links the acetyl group to the amidine core via the amide nitrogen, which is only possible in Structure A .

  • Ruling out Isomer B: Isomer B would show a different set of HMBC correlations. For example, its acetyl methyl protons would likely correlate to the imine carbon, but the isobutyl CH proton would show a correlation to a different nitrogen-bound carbon. The distinct chemical shifts of the two N-H protons also provide strong evidence.[4]

High-Resolution Mass Spectrometry (HRMS): The Unimpeachable Formula

HRMS provides an extremely accurate mass measurement, allowing for the determination of the elemental formula.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Chromatography: Use a Liquid Chromatography (LC) system to ensure the sample is pure before it enters the mass spectrometer. A C18 reversed-phase column is standard for small molecules.[5][6]

  • Mass Spectrometry: Analyze the sample using an electrospray ionization (ESI) source in positive ion mode.

  • Molecular Formula Confirmation: For N-(1-imino-2-methylpropyl)acetamide (C₆H₁₂N₂O), the expected exact mass for the protonated molecule [M+H]⁺ is 129.1028 . HRMS should measure this mass to within 5 ppm, confirming the elemental composition and ruling out any unexpected structures.

  • Fragmentation Analysis: The fragmentation pattern provides further structural proof. In tandem MS (MS/MS), the protonated molecular ion is fragmented. Key fragmentation pathways for amides and amines involve cleavage at the C-C bond alpha to the nitrogen or cleavage of the amide bond itself.[7][8]

    • Expected Fragments for Structure A: A dominant fragmentation would be the cleavage of the amide C-N bond, leading to the formation of an acylium ion (CH₃CO⁺, m/z 43.0184) and the protonated amidine fragment. Another key fragmentation is the loss of the isobutyl group.

Infrared (FTIR) Spectroscopy: A Quick Functional Group Check

FTIR is a rapid and simple method to confirm the presence of key functional groups. While not as definitive as NMR for overall structure, it provides excellent corroborating evidence.

  • Acquire a spectrum of the solid sample using an Attenuated Total Reflectance (ATR) accessory.

  • Ensure the diamond crystal is clean before and after analysis.

Functional Group Bond Vibration Type Expected Wavenumber (cm⁻¹)
AmideC=OStretch~1680 - 1650 (strong)[9]
ImineC=NStretch~1640 - 1620 (medium-strong)[10]
AmineN-HStretch~3400 - 3200 (broad, two bands)

The simultaneous presence of strong C=O and C=N stretching bands is a hallmark of an N-acyl amidine structure. The absence of a C-Cl stretch (typically 850-550 cm⁻¹) definitively rules out any residual starting material (acetyl chloride).

Workflow for Structural Validation

The following diagram outlines the logical workflow for a comprehensive and self-validating structural analysis.

G cluster_0 Sample Submission cluster_2 In-Depth Structural Elucidation cluster_3 Data Synthesis & Final Validation Sample Purified Compound HRMS HRMS (LC-MS) Confirm Elemental Formula Sample->HRMS FTIR FTIR Confirm Functional Groups Sample->FTIR H1_NMR 1H NMR Proton Environment Validation Structure Confirmed: N-(1-imino-2-methylpropyl)acetamide HRMS->Validation Correct Mass & Formula? FTIR->Validation C=O & C=N Present? C13_NMR 13C NMR Carbon Skeleton H1_NMR->C13_NMR HMBC_NMR 2D HMBC NMR Key C-H Connectivity C13_NMR->HMBC_NMR HMBC_NMR->Validation Key Correlations Observed?

Caption: A comprehensive workflow for the structural validation of N-acyl amidines.

Comparative Data Summary

This table provides a head-to-head comparison of the expected data for the target structure versus a plausible isomer, highlighting the key differentiating features.

Analytical Technique Target: N-(1-imino-2-methylpropyl)acetamide Alternative: Isomeric N-acylated species Decisive Factor
HRMS ([M+H]⁺) 129.1028 (C₆H₁₂N₂O)129.1028 (C₆H₁₂N₂O)No differentiation; confirms formula only.
¹³C NMR (C=O) ~175-180 ppmLikely similarMinor shift differences; not definitive alone.
¹³C NMR (C=N) ~165-170 ppmLikely similarMinor shift differences; not definitive alone.
¹H NMR (N-H) Two distinct, broad N-H signalsTwo distinct N-H signals, but in different chemical environmentsChemical shifts provide supporting evidence.
2D HMBC NMR Clear correlation from Acetyl-CH₃ to Imine-C No such correlation would exist.Unambiguous proof of connectivity.

Conclusion

The structural validation of N-(1-imino-2-methylpropyl)acetamide, the likely product from the reaction involving acetyl chloride and a valine-derived amidine, requires a rigorous, multi-faceted analytical approach. While 1D NMR, HRMS, and FTIR provide essential pieces of the puzzle, they are insufficient in isolation to rule out plausible isomers. The 2D HMBC NMR experiment is the linchpin of the validation process , providing unequivocal evidence of the core connectivity that defines the target structure. By following the integrated workflow presented in this guide, researchers can establish the structure of their synthesized compounds with the highest degree of scientific confidence, ensuring the integrity of subsequent research and development efforts.

References

  • Synthesis of Cyclic N-Acyl Amidines by [3 + 2] Cycloaddition of N-Silyl Enamines and Activated Acyl Azides. (2022). MDPI. Available at: [Link]

  • Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. (2021). Semantic Scholar. Available at: [Link]

  • Acyl Amidines by Pd-Catalyzed Aminocarbonylation: One-Pot Cyclizations and 11C Labeling. (2022). Diva-portal.org. Available at: [Link]

  • Amine Fragmentation. (2022). Chemistry LibreTexts. Available at: [Link]

  • Determination of Amide cis/trans Isomers in N‐Acetyl‐d‐glucosamine: Tailored NMR Analysis of the N‐Acetyl Group Conformation. (n.d.). PMC. Available at: [Link]

  • Structure of N-acyl amides. (n.d.). ResearchGate. Available at: [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). PMC. Available at: [Link]

  • 1H NMR spectroscopic criteria for the configuration of N-acyl-alpha,beta-dehydro-alpha-amino acid esters. (2005). PubMed. Available at: [Link]

  • FTIR for the different CNTs. The signals due to the C=O bond (1733...). (n.d.). ResearchGate. Available at: [Link]

  • Mass Spectrometry: Amine Fragmentation. (2024). JoVE. Available at: [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). ResearchGate. Available at: [Link]

  • NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-bis-Formyl-o-tolidine. (2002). MDPI. Available at: [Link]

  • The 'ins' and 'outs' of amidines in β-sheet folding and fibril disaggregation. (2025). RSC Publishing. Available at: [Link]

  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. (2024). Journal of Young Pharmacists. Available at: [Link]

  • Discovery and characterisation of an amidine-containing ribosomally-synthesised peptide that is widely distributed in nature. (n.d.). PMC. Available at: [Link]

  • (PDF) NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. (2025). ResearchGate. Available at: [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018). Unknown Source. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.